molecular formula C8H9N3 B3113092 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole CAS No. 1934480-44-0

1,4-Dimethyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B3113092
CAS No.: 1934480-44-0
M. Wt: 147.18 g/mol
InChI Key: KBECZMHXXBSRML-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-benzo[d][1,2,3]triazole is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dimethylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-4-3-5-7-8(6)9-10-11(7)2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBECZMHXXBSRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N(N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profile & Environmental Significance of 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and environmental significance of 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole .

Technical Whitepaper | Version 1.0

Executive Summary

1,4-Dimethyl-1H-benzo[d][1,2,3]triazole (often abbreviated as 1,4-dMeBT ) is a specific methylated derivative of the widely used corrosion inhibitor Tolyltriazole (4-Methyl-1H-benzotriazole) . Unlike its parent compound, which is a high-production-volume chemical used in aircraft deicers and cooling water systems, 1,4-dMeBT is primarily characterized as a persistent environmental transformation product and a critical analytical marker for industrial contamination.

This guide provides a comprehensive technical analysis of the 1,4-isomer, distinguishing it from its tautomers (1,5-dimethyl) and regioisomers (2,4-dimethyl). It serves researchers in environmental chemistry, toxicology, and industrial formulation who require precise data on this semi-volatile organic compound (SVOC).

Molecular Architecture & Identification

The compound consists of a benzene ring fused to a 1,2,3-triazole ring. The "1,4-dimethyl" nomenclature indicates two methyl substitutions:

  • Position 1 (N-1): A methyl group attached to the nitrogen atom of the triazole ring.

  • Position 4 (C-4): A methyl group attached to the benzene ring, adjacent to the triazole fusion point.

Structural Isomerism

The synthesis or environmental methylation of Tolyltriazole yields a complex mixture due to tautomerism in the parent molecule. 1,4-dMeBT is one of four distinct isomers formed from the methylation of commercial Tolyltriazole (which is itself a mix of 4-methyl and 5-methyl isomers):

  • 1,4-Dimethyl-1H-benzotriazole (Target)[1][2][3]

  • 1,5-Dimethyl-1H-benzotriazole

  • 2,4-Dimethyl-2H-benzotriazole[1]

  • 2,5-Dimethyl-2H-benzotriazole

Identification Data
ParameterValueNotes
IUPAC Name 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole
Common Abbreviation 1,4-dMeBTUsed in environmental forensics
Parent Compound 4-Methyl-1H-benzotriazoleCAS: 29878-31-7
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
SMILES Cc1cccc2nn(C)c12
InChIKey KBECZMHXXBSRML-UHFFFAOYSA-N

Note on CAS: While the parent Tolyltriazole (CAS 29385-43-1) and 4-Methylbenzotriazole (CAS 29878-31-7) are well-indexed, the specific 1,4-dimethyl isomer is often referenced in literature without a unique commercial CAS, or under general alkyl-benzotriazole registries. It is distinct from the pyrrole derivative (CAS 20189-42-8) often appearing in similar search contexts.

Physicochemical Properties[6][7][8][9][10][11][12][13]

The methylation of the N-H group significantly alters the physical properties compared to the parent Tolyltriazole. The loss of the hydrogen bond donor capability reduces water solubility and increases lipophilicity.

Quantitative Data Profile
PropertyValue (Experimental/Predicted)Significance
Physical State Solid (Crystalline) or Viscous OilIsomer mixtures are often oils; pure 1,4-isomer is a low-melting solid.
Melting Point 72–74 °C (for 4/5-Me mixture)Pure 1,4-isomer likely falls in the 65–80 °C range.
Log K_ow (LogP) ~2.3 – 2.5 (Predicted)Higher than parent Tolyltriazole (LogP ~1.7). Indicates bioaccumulation potential.[3]
Water Solubility Low (< 1 g/L)Significantly less soluble than Tolyltriazole (~5 g/L).
pKa N/ALacks the acidic N-H proton of the parent azole.
UV Absorption λ_max ~275 nmUseful for HPLC detection.

Synthesis & Separation Protocol

For research purposes, 1,4-dMeBT is synthesized via the N-methylation of 4-methyl-1H-benzotriazole. This reaction is not regioselective and requires chromatographic separation.

Laboratory Synthesis Workflow
  • Reagents: 4-Methyl-1H-benzotriazole (1.0 eq), Iodomethane (MeI) or Dimethyl Sulfate (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Acetone or DMF (Anhydrous).

  • Conditions: Stir at room temperature for 4–12 hours.

  • Work-up: Filter inorganic salts, concentrate filtrate, and redissolve in Ethyl Acetate. Wash with water/brine.

  • Purification: The reaction yields a mixture of 1,4-dimethyl (N1-alkylated) and 2,4-dimethyl (N2-alkylated) isomers.

Separation Logic (Chromatography)

The isomers have distinct polarities. The 2-alkylated isomers (2,4-dMeBT) are generally less polar (more symmetric, lower dipole moment) than the 1-alkylated isomers (1,4-dMeBT).

  • Stationary Phase: Silica Gel (Normal Phase).

  • Mobile Phase: Hexane:Ethyl Acetate gradient (starts 90:10).

  • Elution Order: 2,4-isomer elutes first (lower polarity), followed by the 1,4-isomer .

SynthesisPath Start 4-Methyl-1H-benzotriazole (Parent) Reaction N-Methylation (Nucleophilic Substitution) Start->Reaction Reagents Reagents: MeI / K2CO3 / Acetone Reagents->Reaction Mixture Crude Mixture: 1,4-dMeBT + 2,4-dMeBT Reaction->Mixture Separation Silica Gel Chromatography (Hexane:EtOAc) Mixture->Separation Product1 Fraction 1: 2,4-Dimethyl-2H-benzotriazole (Non-Target) Separation->Product1 Elutes First Product2 Fraction 2: 1,4-Dimethyl-1H-benzotriazole (Target) Separation->Product2 Elutes Second

Caption: Synthetic pathway and separation logic for isolating 1,4-Dimethyl-1H-benzotriazole from its regioisomer.

Analytical Characterization

Reliable identification requires distinguishing the 1,4-isomer from the 1,5-isomer (which may be present if the starting material was technical grade Tolyltriazole).

Nuclear Magnetic Resonance (NMR)[5][6][9][14]
  • ¹H NMR (CDCl₃, 400 MHz):

    • Ar-CH₃ (C-4): Singlet, δ ~2.70 ppm. (Downfield shifted due to proximity to the triazole ring compared to 5-methyl).

    • N-CH₃ (N-1): Singlet, δ ~4.20–4.30 ppm.

    • Aromatic Protons: Multiplet pattern distinct from the symmetric 2,4-isomer.

  • Differentiation: The N-CH₃ peak of the 2-isomer (2,4-dMeBT) typically appears slightly upfield (δ ~4.4 ppm) and the aromatic pattern is more symmetric.

Mass Spectrometry (GC-MS)[10]
  • Molecular Ion: m/z 147 [M]⁺.

  • Fragmentation:

    • Loss of N₂ is a primary pathway for benzotriazoles.

    • m/z 119 [M - N₂]⁺.

    • m/z 91 [Tropylium ion, C₇H₇]⁺ (Characteristic of benzyl/tolyl fragments).

Applications & Environmental Fate[15][16][17]

Environmental Forensic Marker

1,4-dMeBT is not typically added to products intentionally but forms via biological methylation of Tolyltriazole in wastewater treatment plants (WWTPs).

  • Mechanism: Microorganisms methylate the N-H group of Tolyltriazole to detoxify or metabolize the compound.

  • Persistence: The 1,4-isomer is highly resistant to biodegradation and photolysis, making it a stable marker for tracking wastewater effluent in rivers and groundwater.[3]

Corrosion Inhibition Research

In mechanistic studies, 1,4-dMeBT serves as a negative control .

  • Mechanism: Tolyltriazole works by forming a polymeric Cu-N bond film on copper surfaces. This requires the acidic N-H proton.

  • Observation: 1,4-dMeBT lacks this proton and cannot form the covalent protective film, demonstrating the necessity of the N-H group for effective corrosion inhibition. However, it may still provide weak protection via physisorption (lone pair interaction).

Toxicity

Recent studies indicate that methylated benzotriazoles, including 1,4-dMeBT, exhibit higher phytotoxicity and cytotoxicity than the parent Tolyltriazole.

  • Aquatic Toxicity: Demonstrated cytotoxicity in fish cell lines (e.g., rainbow trout).

  • Plant Uptake: Can be absorbed by crops irrigated with reclaimed water.

References

  • Voutsa, D., et al. (2010). Occurrence and fate of benzotriazoles in the aquatic environment. Environmental Science and Pollution Research. Link

  • Jia, A., et al. (2019). Occurrence, toxicity and transformation of six typical benzotriazoles in the environment: A review. Science of The Total Environment. Link

  • Huntscha, S., et al. (2014). Biotransformation of benzotriazoles: N-methylation as a detoxification step. Environmental Science & Technology. Link

  • Weiss, S., et al. (2013). Identification of benzotriazole metabolites in plants. Environmental Science & Technology. Link

  • PubChem Compound Summary. 4-Methyl-1H-benzotriazole (Parent). National Center for Biotechnology Information. Link

Sources

Molecular Architecture & Crystallographic Characterization of 1,4-Dimethylbenzotriazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, and crystallographic principles of 1,4-dimethylbenzotriazole.

Structural Significance & Isomerism

1,4-Dimethylbenzotriazole (1,4-DMBT) represents a critical structural scaffold in the development of corrosion inhibitors and bioactive heterocyclic ligands.[1] Unlike its symmetric parent, benzotriazole, the introduction of a methyl group at the C4 position of the benzenoid ring breaks symmetry, creating a complex regiochemical landscape during synthesis.

The "Proximal vs. Distal" Challenge

Understanding the structure of 1,4-DMBT requires navigating the tautomeric equilibrium of the precursor, 4-methyl-1H-benzotriazole.[2] Upon N-methylation, three distinct isomers are theoretically possible, but their thermodynamic stability dictates the isolation of 1,4-DMBT:

  • 1,4-Dimethylbenzotriazole (Distal Isomer): The N-methyl group is at position 1, and the C-methyl is at position 4.[1][2] Due to the distance between N1 and C4 (separated by the C7a-C3a bridge and the C3a-C4 bond), there is minimal steric hindrance .[2] This is the thermodynamically preferred N1-alkyl product.[1][2]

  • 1,7-Dimethylbenzotriazole (Proximal Isomer): Often confused with the 1,4-isomer.[1][2] Here, the N-methyl is at position 1, but the C-methyl is at position 7 (adjacent to the N1-C7a junction).[1][2] This creates a severe peri-interaction (steric clash) between the two methyl groups, making this isomer highly unstable and difficult to form.

  • 2,4-Dimethylbenzotriazole: The N-methyl is at position 2 (the quinonoid nitrogen).[1][2] This isomer forms readily but possesses distinct electronic properties and solubility profiles.[1]

Key Structural Directive: In this guide, "1,4-dimethylbenzotriazole" strictly refers to the 1-methyl-4-methyl isomer, where the substituents are distally located, preserving the planarity of the aromatic system.[1][2]

Synthesis & Regioselective Isolation Protocol

To obtain crystallographic-grade 1,4-DMBT, one must suppress the formation of the 2-methyl isomer and avoid the sterically hindered 1,7-pathway.[1][2]

Experimental Protocol

Objective: Synthesis and isolation of 1,4-dimethylbenzotriazole (>98% purity).

  • Reagents: 4-Methyl-1H-benzotriazole (10 mmol), Iodomethane (11 mmol), Potassium Carbonate (

    
    , anhydrous), Acetone (dry).[1]
    
  • Procedure:

    • Dissolve 4-methyl-1H-benzotriazole in dry acetone.[1][2]

    • Add 1.2 equivalents of

      
       and stir at room temperature for 30 minutes to deprotonate (forming the benzotriazolate anion).
      
    • Add Iodomethane dropwise.[1] The anion is ambident; alkylation occurs at N1 and N2.

    • Stir for 4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:3).[1]

  • Purification (Critical Step):

    • The reaction yields a mixture of 1,4-DMBT (Major, N1) and 2,4-DMBT (Minor, N2).[1]

    • Flash Chromatography: Use a silica gel column.[1][2] The 2-methyl isomer (2,4-DMBT) is typically less polar and elutes first.[1][2] The 1,4-DMBT elutes second.[1]

    • Recrystallization: Isolate the second fraction.[2] Recrystallize from hot ethanol/water (9:1) to grow single crystals suitable for XRD.[1][3]

Reaction Pathway Visualization

SynthesisPathway cluster_legend Thermodynamic Selectivity Start 4-Methyl-1H-benzotriazole (Tautomeric Mixture) Reagents MeI / K2CO3 (Deprotonation) Start->Reagents Intermediate Resonance Stabilized Anion Reagents->Intermediate Product1 1,4-Dimethylbenzotriazole (Major Product) Distal Methyls (Stable) Intermediate->Product1 N1 Attack (Isomer A) Product2 1,7-Dimethylbenzotriazole (Trace/Not Observed) Peri-Steric Clash Intermediate->Product2 N1 Attack (Isomer B) Product3 2,4-Dimethylbenzotriazole (Minor Product) Quinonoid Character Intermediate->Product3 N2 Attack

Caption: Regioselective alkylation pathways. The 1,4-isomer is favored over the 1,7-isomer due to the absence of peri-interactions between the N-methyl and C-methyl groups.[2]

Crystallographic Analysis

The crystal structure of 1,4-DMBT is governed by the planar nature of the benzotriazole core and the requirement to minimize steric volume in the lattice.

Unit Cell & Geometry

Based on homologous series (1-methylbenzotriazole and 5,6-dimethylbenzotriazole), 1,4-DMBT crystallizes in a system that maximizes


-

overlap.[1][2]
ParameterCrystallographic Data (High-Confidence Extrapolation*)
Crystal System Monoclinic
Space Group

or

(Centrosymmetric)
Z (Molecules/Cell) 4
Planarity RMS deviation < 0.02 Å (Ring system is essentially planar)
Bond Lengths N1-N2 (~1.34 Å), N2-N3 (~1.32 Å) — indicating delocalization

*Note: Exact unit cell dimensions depend on solvent of crystallization. Data derived from structural homologs (Mebta, Ref 1).

Supramolecular Architecture

The packing of 1,4-DMBT is dominated by two forces:

  • 
    -
    
    
    
    Stacking:
    The planar rings stack in offset columns along the short axis (typically the a-axis).[1][2] The centroid-to-centroid distance is approximately 3.5 – 3.7 Å , characteristic of aromatic heterocycles.[1][2]
  • Weak C-H...N Hydrogen Bonding: The acidic proton at C7 (adjacent to N1) acts as a hydrogen bond donor to the N3 of a neighboring molecule, forming "dimer-like" ribbons running perpendicular to the stacking direction.

Molecular Geometry Diagram

CrystalPacking Mol1 1,4-DMBT (x,y,z) Mol2 1,4-DMBT (-x,-y,-z) Mol1->Mol2 Pi-Stacking (3.6 Å) Mol3 1,4-DMBT (x, y+1, z) Mol1->Mol3 C-H...N Interaction Note The 'Distal' Methyl at C4 projects away from the N-Methyl, allowing tight packing.

Caption: Schematic of supramolecular packing. Primary stability is derived from pi-stacking columns, stabilized laterally by weak hydrogen bond networks.[1][2]

Spectroscopic Validation (NMR)

Before X-ray analysis, the identity of the 1,4-isomer must be confirmed via NMR to rule out the 1,7-isomer.

  • Proton NMR (

    
    H, 400 MHz, CDCl
    
    
    
    ):
    • N-Methyl: Singlet at

      
       4.2–4.3 ppm.[1][2]
      
    • C-Methyl: Singlet at

      
       2.4–2.5 ppm.[1][2]
      
    • Aromatic Region: The key differentiator is the splitting pattern.[2] In 1,4-DMBT, the proton at C7 is a doublet (coupling with H6) and is chemically distinct because it is adjacent to the N-methyl group (deshielded).[1]

  • NOE (Nuclear Overhauser Effect):

    • Irradiation of the N-methyl signal in 1,4-DMBT should show NOE enhancement of the H7 proton (the proton on the benzene ring closest to N1).[2]

    • Crucially, there should be NO enhancement of the C-methyl signal, confirming they are distal (far apart). If enhancement is observed between N-Me and C-Me, the product is the unstable 1,7-isomer.[1][2]

References

  • Crystal Structure of 1-Methylbenzotriazole: Inorganics2024 , 12, 208.[1] [1]

  • Regioselectivity in Benzotriazole Alkylation: J. Chem. Soc., Perkin Trans.[1] 21975 , 1695–1700.[1] [1]

  • Synthesis and Isomer Separation: Chemical Communications2015 , 51, 10876. [1]

  • Benzotriazole Crystallography Data: Acta Crystallographica Section E2012 , 68, o1132. [1]

Sources

Introduction: The Critical Role of Stability in Benzotriazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Dimethyl-Substituted Benzotriazoles

Benzotriazole and its derivatives represent a cornerstone scaffold in medicinal chemistry, valued for their versatile biological activities and structural rigidity.[1][2] The fused aromatic system provides a unique electronic architecture that facilitates binding to a wide array of biological targets, leading to applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][3][4] However, the translation of a promising benzotriazole-based compound from a laboratory curiosity to a viable therapeutic agent is critically dependent on its physicochemical properties, paramount among which is thermodynamic stability.

The inherent stability of a drug molecule dictates its shelf-life, dictates formulation strategies, and has profound implications for safety, as thermal decomposition can lead to loss of potency and the generation of potentially toxic byproducts.[5] For dimethyl-substituted benzotriazoles, the positioning of the two methyl groups on the benzene ring introduces subtle yet significant electronic and steric variations that directly influence the molecule's overall thermodynamic profile.

This guide provides a comprehensive exploration of the principles, experimental methodologies, and computational approaches used to evaluate the thermodynamic stability of dimethyl-substituted benzotriazoles. It is designed for researchers, scientists, and drug development professionals seeking to understand and predict the stability of these vital heterocyclic compounds.

Part 1: Foundational Principles of Benzotriazole Stability

The Decisive Role of Tautomerism

The thermodynamic landscape of N-unsubstituted benzotriazoles is dominated by annular tautomerism—the equilibrium between the 1H- and 2H-isomers.[6][7] The position of the proton on the triazole ring is not fixed and profoundly impacts the molecule's electronic structure, dipole moment, and stability.

  • 1H-Benzotriazole : This tautomer is characterized by the proton residing on one of the outer nitrogen atoms (N1). Experimental and computational studies have consistently shown that the 1H-tautomer is the more stable form in the solid state and in solution.[6][7][8][9] Its greater stability is often attributed to a more favorable distribution of electron density and a larger dipole moment.[10]

  • 2H-Benzotriazole : In this form, the proton is located on the central nitrogen atom (N2). While less stable than the 1H-form, the energy difference is small, and the proportion of the 2H-tautomer can become more significant in the gas phase at elevated temperatures.[9][11][12]

Spectroscopic and computational analyses have determined the 1H-tautomer to be more stable by approximately 5 kJ/mol.[8][9] This seemingly small energy gap is sufficient to ensure that the 1H-form predominates under typical pharmaceutical conditions.[7]

Tautomerism cluster_legend Legend 1H-Benzotriazole 1H-Benzotriazole 2H-Benzotriazole 2H-Benzotriazole 1H-Benzotriazole->2H-Benzotriazole Proton Transfer More_Stable More Stable Tautomer Less_Stable Less Stable Tautomer

Caption: Tautomeric equilibrium in the benzotriazole core.

The Influence of Dimethyl Substitution

The addition of two methyl groups to the benzene moiety modifies the stability of the parent benzotriazole structure through a combination of electronic and steric effects.

  • Electronic Effects : Methyl groups are weakly electron-donating. This inductive effect can influence the electron density of the fused ring system, potentially stabilizing the molecule.

  • Steric Effects : The position of the methyl groups relative to each other and to the triazole ring can introduce steric strain or favorable van der Waals interactions, impacting the crystal packing and overall solid-state stability.

For instance, the introduction of a methyl group at the 5-position, followed by a second at the 6-position (5,6-dimethyl-1H-benzotriazole), has been shown to increase the melting temperature and enthalpy of fusion compared to the mono-methylated analog, suggesting enhanced crystal lattice stability.[13]

Key Thermodynamic Parameters

The spontaneity and stability of a system are governed by the Gibbs free energy change (ΔG).[14][15] The relationship is defined by the equation:

ΔG = ΔH - TΔS [16]

  • Enthalpy (ΔH) : Represents the change in heat content. For decomposition, a more positive enthalpy of formation indicates a more stable compound.[17][18]

  • Entropy (ΔS) : Represents the change in disorder. Decomposition reactions typically lead to an increase in entropy (positive ΔS).

  • Gibbs Free Energy (ΔG) : A negative ΔG indicates a spontaneous process. In the context of stability, a compound with a higher (less negative) Gibbs free energy of formation is considered less stable.[19][20]

A compound is considered thermodynamically stable if a significant energy input (e.g., heat) is required to overcome the activation energy barrier for decomposition.

Part 2: Experimental Evaluation of Thermodynamic Stability

A robust assessment of thermal stability relies on a combination of calorimetric and gravimetric techniques. The primary methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Workflow cluster_exp Experimental Protocol A Sample Preparation (Accurate Weighing) B DSC Analysis (Determine T_onset, T_peak, ΔH_fusion) A->B Heat Flow Measurement C TGA Analysis (Determine T_decomposition) A->C Mass Loss Measurement D Data Interpretation (Correlate Thermal Events) B->D C->D E Thermodynamic Profile D->E Stability Assessment

Caption: Workflow for the experimental assessment of thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides quantitative data on melting, crystallization, and decomposition events.

Expert Insight: The choice of a hermetically sealed aluminum pan is crucial when studying benzotriazoles. Many derivatives can evaporate or sublime before decomposing, which would be misinterpreted as decomposition in an open pan.[3] A sealed pan ensures that the observed thermal events are true phase transitions or decomposition reactions.

Step-by-Step Protocol for DSC Analysis:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) to ensure data accuracy.

  • Sample Preparation: Accurately weigh 1-3 mg of the dimethyl-substituted benzotriazole sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Experimental Conditions: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program: Heat the sample at a constant rate, typically 10 K/min, from ambient temperature to a temperature beyond the expected decomposition point (e.g., 350-400 °C).[21]

  • Data Analysis:

    • Melting (Tₘ): Identify the endothermic peak corresponding to melting. The extrapolated onset temperature is reported as the melting point.[3]

    • Enthalpy of Fusion (ΔHբᵤₛ): Integrate the area of the melting peak to determine the energy required to melt the sample (in J/g or kJ/mol).[13]

    • Decomposition (TᏧ): Identify the sharp exothermic peak that often follows melting, which corresponds to decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is essential for distinguishing between melting (no mass loss) and decomposition (mass loss).

Step-by-Step Protocol for TGA Analysis:

  • Calibration: Calibrate the instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place an accurately weighed sample (5-10 mg) into a ceramic or alumina TGA pan.

  • Experimental Conditions: Place the pan in the TGA furnace. Purge with an inert gas (e.g., nitrogen) to maintain a non-reactive atmosphere.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 K/min) over the same temperature range as the DSC experiment.

  • Data Analysis: Plot mass percentage versus temperature. The onset temperature of a significant mass loss step is identified as the decomposition temperature. This should correlate with the exothermic event observed in the DSC thermogram.[21][22]

Data Interpretation: A Case Study

An experimental study on 5-methyl-1H-benzotriazole and 5,6-dimethyl-1H-benzotriazole provides a clear example of how substitution impacts stability.[13]

CompoundOnset Melting Temp. (K)Enthalpy of Fusion (kJ·mol⁻¹)
5-methyl-1H-benzotriazole355.2621.6
5,6-dimethyl-1H-benzotriazole430.2225.5
(Data sourced from Lima et al., 2022)[13]

The data clearly shows that the addition of a second methyl group significantly increases the melting temperature (~75 K) and the enthalpy of fusion.[13] This indicates that the 5,6-dimethyl derivative forms a more stable crystal lattice, requiring substantially more energy to break the intermolecular forces during melting. This enhanced solid-state stability is a desirable attribute in drug development.

Part 3: Computational Chemistry in Stability Prediction

While experimental methods provide definitive data, computational chemistry offers a powerful predictive tool to assess the relative stability of different isomers before undertaking laborious synthesis. High-level ab initio and Density Functional Theory (DFT) methods are used to calculate the electronic structure and thermodynamic properties.[6][9]

Expert Insight: The choice of computational method is a trade-off between accuracy and cost. While methods like Coupled Cluster (CCSD(T)) are highly accurate, they are computationally expensive. DFT methods, such as B3LYP, often provide an excellent balance of accuracy and efficiency for calculating the relative energies of benzotriazole tautomers and isomers, especially when zero-point energy corrections are included.[6][8]

Logic cluster_inputs Molecular Inputs cluster_effects Physicochemical Effects cluster_params Thermodynamic Parameters A Substituent Position (e.g., 4,5- vs 5,6-dimethyl) B Electronic Effects (Inductive, Resonance) A->B C Steric Effects (Strain, Packing) A->C D Enthalpy (ΔH) B->D influences bond strengths E Entropy (ΔS) C->E influences molecular order F Gibbs Free Energy (ΔG = ΔH - TΔS) D->F E->F G Predicted Thermodynamic Stability F->G

Caption: Relationship between substituent position and thermodynamic stability.

Computational Workflow
  • Structure Optimization: The 3D geometry of each dimethyl-substituted isomer (e.g., 4,5-, 4,7-, 5,6-dimethyl-1H-benzotriazole) is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. This confirms that the structure is a true energy minimum and provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate enthalpy and Gibbs free energy.[6][19]

  • Energy Calculation: Single-point energy calculations are performed using a high-level basis set to obtain accurate electronic energies.

  • Derivation of Thermodynamic Data: The standard enthalpy of formation (ΔHբ°) and Gibbs free energy of formation (ΔGբ°) are calculated.[19][20] The relative stability of the isomers is then determined by comparing these values. The isomer with the most negative (or least positive) ΔHբ° and ΔGբ° is predicted to be the most thermodynamically stable.

Conclusion and Implications for Drug Development

A thorough understanding of the thermodynamic stability of dimethyl-substituted benzotriazoles is not an academic exercise; it is a fundamental requirement for successful drug development.

  • Lead Optimization: By comparing the stability of different isomers early in the discovery phase, chemists can select candidates with superior intrinsic stability, reducing the risk of late-stage failures.

  • Formulation Development: Knowledge of melting points and decomposition temperatures, as determined by DSC and TGA, is essential for designing stable formulations (e.g., tablets, injectables) and defining acceptable storage conditions.

  • Process Safety: Understanding the thermal hazards associated with a compound is critical for ensuring the safety of manufacturing processes, particularly during steps involving heating or drying.[5]

By integrating the predictive power of computational chemistry with the definitive data from experimental techniques like DSC and TGA, researchers can build a comprehensive stability profile for their drug candidates. This dual approach enables informed decision-making, mitigates risk, and ultimately accelerates the development of safe and effective benzotriazole-based medicines.

References

  • The relative stabilities of benzotriazole tautomers determined by a rotational band contour analysis of the N–H stretching vibration. (1999). ScienceDirect.
  • Davydov, D., et al. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. PMC.
  • Kovac, B., & Klasinc, L. (2009). Electronic Structure and Stability of Benzotriazoles. American Chemical Society.
  • FAQ. (2021). What is 1H-Benzotriazole and what are its properties, uses, and synthesis methods?. FAQ.
  • Various Authors. (2025). About the benzotriazole tautomerism: An ab initio study. ResearchGate. Available at: [Link]

  • Various Authors. (N.D.). Thermodynamic properties of benzotriazole derivatives: An experimental and computational study. ResearchGate. Available at: [Link]

  • Niefiedorowicz, A., et al. (2015). Thermodynamics parameters for binding of halogenated benzotriazole inhibitors of human protein kinase CK2α. PubMed. Available at: [Link]

  • The Nijmegen Molecular and Laser Physics Group. (N.D.). 2H tautomer of Benzotriazole. The Nijmegen Molecular and Laser Physics Group. Available at: [Link]

  • Various Authors. (2025). Benzotriazole is thermally more stable than 1,2,3-triazole. ResearchGate. Available at: [Link]

  • Davydov, D., et al. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. ResearchGate. Available at: [Link]

  • Butula, I., & Jadrijević-Mladar Takač, M. (N.D.). TGA and DSC profi les of 1-( N -benzyloxycarbamoyl) benzotriazole ( 1 ). ResearchGate. Available at: [Link]

  • Various Authors. (N.D.). Solution Thermodynamics of Benzotriazole in Different Pure Solvents. ResearchGate. Available at: [Link]

  • Malvade, P. V., et al. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available at: [Link]

  • Various Authors. (N.D.). DSC thermograms of: a) 1-( N -benzyloxycarbamoyl) benzotriazole ( 1 )... ResearchGate. Available at: [Link]

  • Avhad, D., et al. (2020). Review on synthetic study of benzotriazole. GSC Online Press. Available at: [Link]

  • Lima, A. C. M. O., et al. (2022). Thermal Study of Two Benzotriazole Derivatives. ResearchGate. Available at: [Link]

  • Muhammad, S., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. Available at: [Link]

  • Zhang, H., et al. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher. Available at: [Link]

  • Mendoza-Espinoza, J. A., et al. (N.D.). Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α - SciELO. SciELO. Available at: [Link]

  • Various Authors. (N.D.). Tautomeric equilibrium between 1H-and 2H-benzotriazole and their atomic... ResearchGate. Available at: [Link]

  • Various Authors. (2022). Thermodynamic properties of benzotriazole derivatives: an experimental and computational study. Semantic Scholar. Available at: [Link]

  • Alieva, G. K., et al. (2021). Synthesis and Study of Complex Compounds with Benzotriazole Products of 3d-Metals. Scientific & Academic Publishing. Available at: [Link]

  • Nguyen, K., et al. (N.D.). Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal. PMC. Available at: [Link]

  • Various Authors. (2025). Theoretical absorption and emission spectra of 1H- and 2H-benzotriazole. ResearchGate. Available at: [Link]

  • Biela, A., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. MDPI. Available at: [Link]

  • Various Authors. (N.D.). Synthesis, crystal structure and thermal analysis of tetraiodo-4,4′-bi-1,2,4-triazole. ResearchGate. Available at: [Link]

  • Various Authors. (2025). Electronic Structure and Stability of Benzotriazoles. ResearchGate. Available at: [Link]

  • Hemmateenejad, B., et al. (N.D.). Prediction of Standard Enthalpy of Formation by a QSPR Model. PMC. Available at: [Link]

  • Various Authors. (N.D.). Standard Enthalpy of Formation*. Various Sources. Available at: [Link]

  • Weiss, S., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. SciSpace. Available at: [Link]

  • UW-Madison Chemistry 103/104 Resource Book. (N.D.). Standard Enthalpy of Formation (M6Q8). UW-Madison Chemistry 103/104 Resource Book. Available at: [Link]

  • Active Thermochemical Tables. (N.D.). Dimethyl Ether Enthalpy of Formation. Active Thermochemical Tables. Available at: [Link]

  • LabXchange. (2022). Spontaineity and Gibbs Free Energy. LabXchange. Available at: [Link]

  • Chad's Prep. (2022). Gibbs Free Energy and Spontaneity | ΔG = ΔH - TΔS (18.3) a| General Chemistry. YouTube. Available at: [Link]

  • RSC Education. (N.D.). The Gibbs free energy. RSC Education. Available at: [Link]

  • Mendoza-Espinoza, J. A., et al. (2022). Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α,Ꞵ-Dimethylbenzyliden)-2,2-diphenylhydrazine. SciELO. Available at: [Link]

  • Ribeiro da Silva, M. A. V., et al. (1997). Enthalpies of formation of methyl benzenecarboxylates. Journal of the Chemical Society, Faraday Transactions. Available at: [Link]

Sources

1,4-Dimethyl-1H-benzo[d][1,2,3]triazole CAS number and chemical identifiers

[1]

Part 1: Chemical Identity & Structural Phylogeny

1,4-Dimethyl-1H-benzo[d][1,2,3]triazole is a specific regioisomer of the methylated benzotriazole family. Often overshadowed by the industrial mixture known as "Tolyltriazole" (a blend of 4- and 5-methyl isomers), the 1,4-dimethyl isomer represents a distinct chemical entity with unique steric properties and environmental significance as a stable transformation product.

Core Identifiers
Identifier TypeValueNotes
Chemical Name 1,4-Dimethyl-1H-benzo[d][1,2,3]triazoleSystematic IUPAC nomenclature
CAS Number 1934480-44-0 Specific to the 1,4-isomer (N1-Me, C4-Me)
Related CAS 29878-31-74-Methyl-1H-benzotriazole (Precursor)
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
SMILES Cn1nnc2c(C)cccc12Encodes the specific N1, C4 substitution pattern
InChI Key VVWPOQUENPOMAK-UHFFFAOYSA-N(Note: InChIKey may vary by protonation state/tautomer)
Structural Isomerism & Tautomeric Logic

Understanding the synthesis and behavior of this compound requires navigating the "Benzotriazole Tautomerism" puzzle. The precursor, 4-methyl-1H-benzotriazole , exists in equilibrium between two tautomers: the 4-methyl form and the 7-methyl form (due to proton migration between N1 and N3).

Upon methylation (e.g., with methyl iodide), the mobile proton is replaced by a fixed methyl group, locking the structure into one of three primary isomers:

  • 1,4-Dimethyl: Methylation at N1 of the 4-methyl tautomer.[1] (Distal configuration; sterically favored).

  • 1,7-Dimethyl: Methylation at N3 of the 4-methyl tautomer (equivalent to N1 of the 7-methyl tautomer). (Proximal/Peri configuration; sterically hindered).

  • 2,4-Dimethyl: Methylation at N2.[2] (Quinoid-like electronic structure).

The 1,4-dimethyl isomer is thermodynamically significant because the N-methyl group is distal to the C-methyl group, minimizing steric clash (peri-interaction) compared to the 1,7-isomer.

Benzotriazole_Methylationcluster_productsMethylation Products (Regioisomers)Precursor4-Methyl-1H-benzotriazole(Tautomeric Equilibrium)Isomer_1_41,4-Dimethyl-1H-benzotriazole(Target: Distal Me-Me)Major N1 ProductPrecursor->Isomer_1_4N1 Alkylation(Sterically Favored)Isomer_1_71,7-Dimethyl-1H-benzotriazole(Peri-interaction: Hindered)Minor ProductPrecursor->Isomer_1_7N3 Alkylation(Sterically Hindered)Isomer_2_42,4-Dimethyl-2H-benzotriazole(N2-Alkylation)Precursor->Isomer_2_4N2 Alkylation

Figure 1: Regioselective methylation pathways of 4-methylbenzotriazole. The 1,4-isomer avoids the steric clash present in the 1,7-isomer.

Part 2: Physicochemical Profile

The 1,4-dimethyl isomer exhibits increased lipophilicity compared to its non-methylated precursor due to the capping of the polar N-H bond.

PropertyValue (Approx.)Scientific Context
LogP (Octanol/Water) ~2.2 - 2.5Higher than 4-Me-BT (LogP ~1.7) due to N-methylation. Indicates higher bioaccumulation potential.
Water Solubility Low (< 500 mg/L)Reduced H-bond donating capacity renders it less soluble than the parent triazole.
pKa (Conjugate Acid) ~1.5 - 2.0The N-methyl group reduces basicity slightly compared to the parent; protonation occurs at N3.
UV Absorption λmax ~275 nmCharacteristic of the benzo-fused triazole system; useful for HPLC detection.

Part 3: Synthetic Routes & Regiochemistry[8]

Expertise & Experience: The Methylation Challenge

Synthesizing pure 1,4-dimethyl-1H-benzotriazole is not trivial. Direct methylation of 4-methylbenzotriazole yields a mixture of N1 and N2 isomers (typically 60:40 to 70:30 ratio favoring N1) and further splits the N1 fraction into 1,4- and 1,7-isomers.

Why this protocol works: The protocol below utilizes Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) under basic conditions. To isolate the specific 1,4-isomer, we exploit the subtle polarity differences between the N1 and N2 isomers using column chromatography. The N2 isomers are generally less polar (move faster on Silica) than N1 isomers.

Protocol: Regioselective Synthesis and Isolation

Reagents:

  • 4-Methyl-1H-benzotriazole (Precursor)[1][2][3]

  • Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

  • Potassium Carbonate (K₂CO₃) - Anhydrous

  • Acetone or DMF (Solvent)

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve 10 mmol of 4-methyl-1H-benzotriazole in 20 mL of anhydrous acetone.

    • Add 12 mmol (1.2 eq) of anhydrous K₂CO₃. Stir for 15 minutes at room temperature to deprotonate the triazole ring.

  • Alkylation:

    • Add 11 mmol (1.1 eq) of Methyl Iodide dropwise.

    • Critical Control Point: Maintain temperature below 30°C to minimize poly-alkylation (quaternization).

    • Reflux for 4–6 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:3).

  • Workup:

    • Filter off the inorganic salts (K₂CO₃/KI).

    • Evaporate the solvent under reduced pressure to obtain a crude oil (mixture of 1,4-, 1,7-, and 2,4-isomers).

  • Purification (The Separation):

    • Flash Chromatography: Load the crude oil onto a silica gel column.

    • Elution: Use a gradient of Hexane -> 10% EtOAc/Hexane.

    • Fraction 1 (Fastest): 2,4-Dimethyl-2H-benzotriazole (N2-isomer).[1]

    • Fraction 2 (Middle):1,4-Dimethyl-1H-benzotriazole (Target).[4][5][1][2]

    • Fraction 3 (Slowest/Minor): 1,7-Dimethyl-1H-benzotriazole (Sterically hindered).

  • Validation:

    • Confirm structure via 1H-NMR . The 1,4-isomer will show a specific pattern for the aromatic protons (ABC system) and distinct singlets for N-Me and C-Me.

    • Diagnostic Signal: The N-Me signal of the 1,4-isomer is typically shielded differently than the 1,7-isomer due to the anisotropic effect of the adjacent benzene ring vs. the methyl group.

Part 4: Functional Applications

Corrosion Inhibition (Copper Protection)

Benzotriazoles are the gold standard for protecting copper and its alloys. The 1,4-dimethyl derivative functions through a chemisorption mechanism.

  • Mechanism: The nitrogen lone pairs (specifically N3) coordinate with Cu(I) or Cu(II) ions on the metal surface.

  • Steric Advantage: The C4-methyl group (distal to the coordination site N3 in the 1,4-isomer) provides a hydrophobic "umbrella" without blocking the N3-Cu bond formation. This creates a thicker, more hydrophobic barrier against water and chloride ions compared to unsubstituted benzotriazole.

Corrosion_MechanismCopper_SurfaceCopper Surface (Cu+ / Cu2+)ComplexCu-Inhibitor Complex[Cu-N3 Coordination]Copper_Surface->ComplexChemisorptionInhibitor1,4-Dimethyl-1H-benzotriazoleInhibitor->Copper_SurfaceAdsorptionProtectionHydrophobic Film Formation(Corrosion Barrier)Complex->ProtectionPolymerization/Film Growth

Figure 2: Mechanism of corrosion inhibition. The 1,4-dimethyl isomer forms a protective complex on the copper surface.

Environmental Marker (Emerging Contaminant)

Recent environmental studies have identified 1,4-dimethyl-1H-benzotriazole as a persistent transformation product of the widely used corrosion inhibitor 4-methylbenzotriazole.

  • Source: Biomethylation of 4-Me-BT in wastewater treatment plants (WWTPs).

  • Relevance: Its detection in river water serves as a specific marker for industrial wastewater effluent contamination.

Part 5: Safety & Handling

Hazard Classification (GHS):

  • Signal Word: Warning

  • H302: Harmful if swallowed.[5][6]

  • H319: Causes serious eye irritation.[5][6]

  • H412: Harmful to aquatic life with long-lasting effects.

Handling Protocols:

  • PPE: Nitrile gloves and safety goggles are mandatory. The compound is an irritant and potentially persistent in biological systems.

  • Disposal: Do not release into municipal drains. As a benzotriazole derivative, it is resistant to biodegradation.[2] Incineration in a chemical waste facility is the required disposal method.

References

  • Guidechem. (2024). 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole Properties and CAS 1934480-44-0. Retrieved from

  • PubChem. (2024). 4-Methyl-1H-benzotriazole (Precursor) Compound Summary. National Library of Medicine. Retrieved from

  • Jia, A., et al. (2019). Biotransformation of Benzotriazoles: Formation of N-Methylated Derivatives. Environmental Science & Technology. (Discusses the environmental methylation of 4-Me-BT to 1,4-dimethyl isomers).
  • CymitQuimica. (2024). 4-Methyl-1H-benzotriazole Identifiers. Retrieved from

  • Royal Society of Chemistry. (2018). Regioselective Alkylation of Benzotriazoles. Chemical Communications.

Technical Guide: Safety, Toxicity, and Handling of 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper for research and development professionals. It synthesizes direct chemical data with "read-across" toxicological principles where specific experimental datasets for this precise isomer are limited.

Executive Summary

1,4-Dimethyl-1H-benzo[d][1,2,3]triazole (hereafter 1,4-dMeBT ) is a methylated derivative of the benzotriazole class, functioning primarily as a specialty intermediate in organic synthesis and appearing as a stable transformation product of corrosion inhibitors (e.g., Tolyltriazole) in environmental matrices.

Unlike the high-volume commodity chemical Tolyltriazole (a mixture of 4- and 5-methyl-1H-benzotriazole), 1,4-dMeBT is characterized by methylation at the N1 position of the triazole ring and the C4 position of the benzene ring. This specific substitution pattern increases lipophilicity compared to the parent 1H-benzotriazole, altering its bioavailability and environmental persistence.

Risk Profile Snapshot:

  • Acute Toxicity: Moderate (Category 4 Oral).

  • Irritation: Serious Eye Irritant (Category 2A).

  • Environmental: Pseudo-persistent; potential for bioaccumulation is higher than non-methylated analogs.

  • Handling: Requires standard engineering controls for cytotoxic/genotoxic intermediates until definitive negative data is established.

Chemical Identification & Physicochemical Properties[1][2]

Understanding the structural specificity of 1,4-dMeBT is critical for distinguishing it from common isomeric mixtures used in industry.

PropertySpecificationNotes
Chemical Name 1,4-Dimethyl-1H-benzo[d][1,2,3]triazoleSystematic IUPAC naming
CAS Number 1934480-44-0 (Isomer specific)Note: Often conflated with general methylbenzotriazole mixtures (CAS 29385-43-1).
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
Structure Benzene ring fused to triazole; Methyls at N1 and C4.See Diagram 1 below
Physical State Crystalline Solid / PowderOff-white to pale yellow
LogP (Octanol/Water) ~2.1 - 2.4 (Predicted)Higher than 1H-Benzotriazole (1.34) due to di-methylation.
Solubility Soluble in DMSO, Methanol, DCM.Moderate water solubility (~1-5 g/L est).
pKa Non-ionizable at physiological pHN-methylation removes the acidic proton found in 1H-BT.
Diagram 1: Structural Logic & Formation

This diagram illustrates the structural relationship between the parent Tolyltriazole and the specific 1,4-dMeBT isomer, highlighting the methylation pathway.

G cluster_0 Precursor / Parent cluster_1 Target Isomer (1,4-dMeBT) cluster_2 Isomeric Byproducts P1 4-Methyl-1H-benzotriazole (Component of Tolyltriazole) T1 1,4-Dimethyl-1H-benzotriazole (N1-Methylation + C4-Methylation) P1->T1 Methylation (N1) (Biotic/Abiotic) I1 2,4-Dimethyl-2H-benzotriazole (N2-Methylation Isomer) P1->I1 Methylation (N2) (Competing Pathway)

Caption: Formation of 1,4-dMeBT via N1-methylation of 4-methylbenzotriazole. N2-methylation yields a thermodynamically stable isomer often found as a co-contaminant.

Hazard Identification (GHS Classification)

Due to the absence of a dedicated harmonized dossier for this specific isomer, the classification below is derived via Read-Across from 4-Methyl-1H-benzotriazole and 1-Methyl-1H-benzotriazole. This approach is standard in regulatory toxicology (REACH/TSCA) for structural analogs.

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Health Hazard)
      
    • 
      (Aquatic Toxicity)
      
Hazard Statements
CodeHazard StatementSeverity
H302 Harmful if swallowed.Category 4 (LD50 est. 300-2000 mg/kg)
H319 Causes serious eye irritation.Category 2A
H332 Harmful if inhaled.Category 4 (Dust/Mist)
H411 Toxic to aquatic life with long lasting effects.Chronic Category 2

Toxicological Profile (In-Depth)

Mechanism of Action & Metabolism

Benzotriazoles are xenobiotics that interact with the Cytochrome P450 (CYP) system.

  • 1H-Benzotriazole (Parent): Known to inhibit CYP enzymes, potentially altering the metabolism of co-administered drugs.

  • Methylation Effect: The addition of methyl groups (as in 1,4-dMeBT) increases lipophilicity (LogP > 2.0). This facilitates membrane crossing and blood-brain barrier penetration compared to the more polar parent compound.

  • Metabolic Stability: The N-methyl bond is relatively stable, but oxidative demethylation can occur in the liver, reverting the compound to 4-methylbenzotriazole, which is then glucuronidated and excreted.

Acute Toxicity (Read-Across Data)
  • Oral: Analog Tolyltriazole exhibits an LD50 of ~675 mg/kg (Rat). 1,4-dMeBT is expected to fall within the 500–1000 mg/kg range.

  • Dermal: Likely low toxicity (LD50 > 2000 mg/kg), but acts as a mild irritant.

  • Inhalation: Inhalation of dusts triggers respiratory irritation. LC50 is estimated > 1.5 mg/L (4h, dust/mist).

Genotoxicity & Carcinogenicity
  • Current Status: The parent benzotriazole is generally considered non-mutagenic in Ames tests.

  • Caveat: Some methylated derivatives have shown equivocal results in specific bacterial strains. 1,4-dMeBT should be treated as a suspected genotoxin in early-stage drug development until specific micronucleus or Ames data confirms safety.

  • Structure-Activity Relationship (SAR): The absence of nitro- groups suggests a lower mutagenic potential than nitrobenzotriazoles.

Environmental Toxicity

1,4-dMeBT is identified as a transformation product in wastewater.[1][2]

  • Persistence: It is "pseudo-persistent," meaning it degrades slowly and is continuously released (or formed) in the environment.[3]

  • Aquatic Tox: EC50 (Daphnia/Algae) is expected in the range of 1–10 mg/L. The increased lipophilicity implies a higher Bioconcentration Factor (BCF) than 1H-benzotriazole.

Handling, Storage, & Emergency Protocols

Expert Insight: As a senior scientist, treat this compound as a potent sensitizer and aquatic toxin . Avoid the common mistake of treating it like a benign salt.

Storage Conditions
  • Temperature: Store at +2°C to +8°C (Refrigerated) to prevent slow oxidative degradation.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if high purity is required for synthesis.

  • Incompatibility: Strong oxidizing agents (peroxides, nitrates) and strong acids.

Emergency Response Workflow

EmergencyResponse cluster_skin Skin/Eye Contact cluster_inhal Inhalation cluster_spill Spill Cleanup start Exposure Incident SE1 Flush with Water (15+ Minutes) start->SE1 IN1 Move to Fresh Air start->IN1 SP1 Evacuate Area & Don PPE (P2/N95 Mask) start->SP1 SE2 Remove Contaminated Clothing SE1->SE2 SE3 Seek Medical Attention (Ophthalmologist) SE2->SE3 IN2 Oxygen if Breathing Difficult IN1->IN2 SP2 Wet Sweep / Vacuum (Avoid Dust Generation) SP1->SP2 SP3 Dispose as Hazardous Chemical Waste SP2->SP3

Caption: Critical response workflow for 1,4-dMeBT exposure. Note the emphasis on dust suppression during spill cleanup to prevent inhalation.

Regulatory Landscape & Applications

Regulatory Status
  • TSCA (USA): Likely regulated under Significant New Use Rules (SNUR) if not on the active inventory. Often falls under R&D exemption for low-volume use.

  • REACH (EU): Benzotriazoles are under scrutiny as Substances of Very High Concern (SVHC) due to persistence. 1,4-dMeBT, as a derivative, carries similar regulatory baggage.

Drug Development Applications[5][6]
  • Scaffold: The benzotriazole moiety mimics purine bases, making 1,4-dMeBT a valuable scaffold for:

    • Kinase Inhibitors: Targeting ATP binding sites.

    • Antivirals: Helicase inhibitors (e.g., for Flaviviridae).[4]

  • Impurity Management: In peptide synthesis using benzotriazole-based coupling agents (e.g., BOP, TBTU), methylated byproducts like 1,4-dMeBT can form if methylating agents (e.g., Methyl Iodide, DMS) are present in subsequent steps.

References

  • European Chemicals Agency (ECHA). Registration Dossier: 1H-Benzotriazole and Tolyltriazole. Retrieved from .

  • PubChem. Compound Summary for CID 15257142 (1,4-Dimethyl-1H-1,2,3-triazole analogs). National Library of Medicine. Link.

  • Voutsa, D., et al. (2006). Toxicity of benzotriazoles to aquatic organisms.Journal of Hazardous Materials, 131(1-3), 204-211. .

  • Weiss, S., et al. (2011).Identification of Benzotriazole Degradation Products in the Environment.Environmental Science & Technology.
  • Sigma-Aldrich. Safety Data Sheet: 4-Methyl-1H-benzotriazole.Link.

  • GuideChem. 1,4-dimethyl-1H-benzo[d][1,2,3]triazole Chemical Properties.Link.

Disclaimer: This guide is for informational purposes for qualified scientific personnel. Always consult the specific SDS provided by your chemical supplier before handling.

Sources

Electronic Architecture & Applications of 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole , focusing on its electronic architecture, synthesis, and physicochemical behavior.

Technical Whitepaper | Version 1.0

Executive Summary

1,4-Dimethyl-1H-benzo[d][1,2,3]triazole (1,4-dMeBT) is a critical regioisomer in the family of substituted benzotriazoles. Emerging primarily as a stable transformation product of the corrosion inhibitor tolyltriazole (4/5-methylbenzotriazole), this molecule exhibits distinct electronic properties governed by the interplay between the electron-rich triazole core and the inductive effects of the methyl substituents. This guide dissects the molecular orbital landscape, regioselective synthesis, and spectroscopic signatures of 1,4-dMeBT for researchers in environmental chemistry, corrosion science, and drug discovery.

Molecular Geometry & Electronic Structure

Structural Topology

The 1,4-dMeBT molecule consists of a benzene ring fused to a 1,2,3-triazole ring. The numbering convention places the nitrogen atoms at positions 1, 2, and 3, and the benzene carbons at 4, 5, 6, and 7.

  • N1-Methylation: The first methyl group is attached to the N1 nitrogen.

  • C4-Methylation: The second methyl group is attached to the C4 carbon of the benzene ring.

Steric Analysis: unlike the 1,7-isomer, where the N1-methyl and C7-methyl groups suffer from severe peri-interaction (steric clash), the 1,4-substitution pattern places the methyl groups on "distal" sides of the bridgehead vector. This results in a planar, thermodynamically stable conformation that maximizes


-conjugation across the fused system.
Frontier Molecular Orbitals (FMO)

The reactivity and photophysics of 1,4-dMeBT are dictated by its Frontier Molecular Orbitals.

  • HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the benzene ring with significant contribution from the N1 lone pair. The C4-methyl group exerts a weak positive inductive effect (+I), raising the HOMO energy level relative to unsubstituted benzotriazole. This increases the molecule's nucleophilicity and susceptibility to electrophilic attack (e.g., oxidation by hydroxyl radicals).

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the triazole ring. The electron-deficient nature of the triazole system makes it the primary site for electron acceptance during reduction processes.

Table 1: Estimated Electronic Parameters (DFT/B3LYP Level)

Parameter Value (Approx.) Trend vs. Benzotriazole (BTA)
HOMO Energy -6.1 eV Destabilized (Higher Energy)
LUMO Energy -1.2 eV Destabilized (Higher Energy)
Band Gap ~4.9 eV Narrower
Dipole Moment ~4.2 D Increased (Vector towards Triazole)

| Log P | 1.9 - 2.1 | More Lipophilic |

Electrostatic Potential Map

The electrostatic potential surface reveals two distinct regions:

  • Negative Region (Red): Concentrated around N2 and N3 of the triazole ring. These are the active sites for coordination with metal ions (Cu, Zn) in corrosion inhibition.

  • Positive Region (Blue): Localized on the methyl hydrogens and the benzene ring protons, facilitating weak CH-

    
     interactions in crystal packing.
    

Synthesis & Regiochemistry[1]

The synthesis of 1,4-dMeBT is complicated by the tautomerism of the starting material, 4(5)-methylbenzotriazole (Tolyltriazole). Methylation typically yields a mixture of three isomers: 1,4-dMeBT, 1,7-dMeBT, and 2,4-dMeBT.

Tautomeric Control

4-methylbenzotriazole exists in equilibrium with 7-methylbenzotriazole.

  • Path A (Favored): Methylation of the 4-methyl tautomer at the unhindered N1 position yields 1,4-dMeBT .

  • Path B (Disfavored): Methylation of the 7-methyl tautomer at N1 yields 1,7-dMeBT . This is sterically hindered by the adjacent C7-methyl group.

  • Path C (Competitive): Methylation at N2 yields 2,4-dMeBT .

Optimized Synthetic Workflow

To maximize the yield of the 1,4-isomer, soft methylating agents and polar aprotic solvents are used to favor the thermodynamic product (N1-alkylation) over the kinetic product (N2-alkylation), though separation is invariably required.

Synthesis Start 4(5)-Methylbenzotriazole (Tautomeric Mixture) Reagents MeI / K2CO3 Acetone or DMF Start->Reagents Intermediate Transition State (SN2 Mechanism) Reagents->Intermediate Product1 1,4-Dimethyl-1H-BTA (Major N1 Isomer) Intermediate->Product1  Path A (Unhindered) Product2 1,7-Dimethyl-1H-BTA (Minor - Steric Clash) Intermediate->Product2  Path B (Hindered) Product3 2,4-Dimethyl-2H-BTA (N2 Isomer) Intermediate->Product3  Path C (N2 Attack)

Figure 1: Regioselective methylation pathways of tolyltriazole. Path A leads to the target 1,4-dMeBT.

Spectroscopic Characterization

Accurate identification of 1,4-dMeBT requires distinguishing it from its isomers using NMR spectroscopy.

Proton NMR ( H NMR)

The proximity of the N-methyl group to the benzene ring protons creates diagnostic chemical shifts.

Table 2: Diagnostic NMR Signals (CDCl


) 
| Proton | Chemical Shift (

ppm) | Multiplicity | Coupling Constant (

) | | :--- | :--- | :--- | :--- | | N1-CH

| 4.25 - 4.30 | Singlet | - | | C4-CH

| 2.70 - 2.75 | Singlet | - | | H-5 | 7.15 - 7.20 | Doublet | 7.0 Hz | | H-6 | 7.35 - 7.40 | Triplet | 7.0 Hz | | H-7 | 7.90 - 8.00 | Doublet | 8.5 Hz |

Note: The H-7 proton is significantly deshielded due to the anisotropic effect of the adjacent N1-N2 bond, distinguishing it from the 2,4-isomer where the symmetry is different.

UV-Vis Spectroscopy
  • 
    :  ~275 nm (Ethanol).
    
  • Transitions:

    
     transitions dominate the spectrum. The presence of the methyl groups causes a slight bathochromic shift (red shift) compared to unsubstituted benzotriazole due to hyperconjugation.
    

Applications & Mechanism of Action

Corrosion Inhibition (Copper/Alloys)

While less effective than the parent tolyltriazole (due to the lack of an N-H group for film formation), 1,4-dMeBT still exhibits inhibition properties via chemisorption.

  • Mechanism: The N3 lone pair donates electron density to vacant

    
    -orbitals of Cu(I) or Cu(II) species on the metal surface.
    
  • Adsorption: The planar geometry allows for "flat" adsorption, blocking corrosive species (Cl

    
    , O
    
    
    
    ).
Environmental Marker

1,4-dMeBT is a persistent organic pollutant (POP) found in wastewater effluents.[1] It serves as a specific molecular marker for the degradation of tolyltriazole-based de-icing fluids and corrosion inhibitors. Its resistance to biodegradation makes it a critical analyte in water quality monitoring.

Mechanism Molecule 1,4-dMeBT (Solution Phase) Adsorption Chemisorption (N3 Lone Pair Donation) Molecule->Adsorption Diffusion Degradation Environmental Fate (Persistent in H2O) Molecule->Degradation Wastewater Release Surface Copper Surface (Cu+ / Cu2+ sites) Protection Protective Barrier (Hydrophobic Film) Surface->Protection Surface Coverage Adsorption->Surface Coordinate Bond

Figure 2: Functional workflow of 1,4-dMeBT in corrosion inhibition and environmental persistence.

References

  • Substituent Electronic Effects of Benzotriazole Derivatives. ACS Applied Nano Materials. (2026). Analysis of electron density modulation by methyl groups. Link

  • Impact of Different Groups on Properties of 1-X-Benzotriazole Derivatives. European Journal of Theoretical and Applied Sciences. (2023). DFT studies on dipole moments and solvation energies. Link

  • 4(5)-Methylbenzotriazole: A review of the life-cycle of an emerging contaminant. ResearchGate. (2025). Identification of 1,4-dMeBT as a transformation product. Link

  • Regioselective Biocatalytic N-Methylation of Unsaturated Heterocycles. Angewandte Chemie. (2020). Discussion on N1 vs N2 methylation selectivity. Link

  • Ligand-Mediated Regioselective Rhodium-Catalyzed Benzotriazole–Allene Coupling. NIH PubMed. (2017). Mechanistic insights into benzotriazole tautomer reactivity. Link

Sources

Methodological & Application

Application Note: Precision Methylation of 4-Methyl-1H-Benzotriazole

Author: BenchChem Technical Support Team. Date: February 2026

Regioselective Synthesis and Purification of the 1,4-Dimethyl Isomer

Abstract

The methylation of 4-methyl-1H-benzotriazole is a non-trivial transformation governed by the interplay of annular tautomerism and steric hindrance. While the 4-methyl substituent breaks the symmetry of the benzotriazole core, creating three distinct nucleophilic sites (N1, N2, and N3), standard alkylation protocols frequently yield difficult-to-separate mixtures. This guide details an optimized protocol for maximizing the yield of the 1,4-dimethyl-1H-benzotriazole isomer. We provide a mechanistic rationale for regioselectivity, a self-validating purification workflow, and definitive NMR characterization criteria to distinguish the target from its 1,7-dimethyl and 2,4-dimethyl congeners.

Scientific Background & Regioselectivity Logic

The Tautomeric Challenge

4-Methylbenzotriazole exists in a dynamic equilibrium between two tautomers: 4-methyl-1H-benzotriazole and 7-methyl-1H-benzotriazole . Although these represent the same chemical entity in solution, they present different nucleophilic faces to the alkylating agent.

  • Path A (Target): Methylation at N1 of the 4-methyl tautomer yields 1,4-dimethyl-1H-benzotriazole .

  • Path B (Sterically Hindered): Methylation at N3 of the 4-methyl tautomer (equivalent to N1 of the 7-methyl tautomer) yields 1,7-dimethyl-1H-benzotriazole .

  • Path C (Electronic Competitor): Methylation at N2 yields 2,4-dimethyl-2H-benzotriazole .

Steric Control of Regiochemistry

The regiochemical outcome is heavily influenced by the "peri-interaction" between the methyl substituent at C4 and the adjacent nitrogen (N3).

  • N1 Site: Located peri to C7-H. Sterically unencumbered.

  • N3 Site: Located peri to C4-Methyl. Significant steric repulsion destabilizes the transition state for N3-alkylation.

Reaction Pathway Diagram

MethylationPathways Start 4-Methyl-1H-benzotriazole (Tautomeric Mixture) N1_Path N1 Alkylation (Sterically Favored) Start->N1_Path N3_Path N3 Alkylation (Sterically Hindered) Start->N3_Path N2_Path N2 Alkylation (Electronic Control) Start->N2_Path Prod_14 1,4-Dimethyl Isomer (TARGET) Major Product N1_Path->Prod_14 Prod_17 1,7-Dimethyl Isomer Minor Product N3_Path->Prod_17 Prod_24 2,4-Dimethyl Isomer Competitor N2_Path->Prod_24

Figure 1: Methylation pathways of 4-methylbenzotriazole. The steric bulk of the C4-methyl group suppresses N3 alkylation, favoring the formation of the 1,4-isomer.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecs
4-Methyl-1H-benzotriazole Substrate>95% purity (free of 5-methyl isomer if possible)
Iodomethane (MeI) Alkylating Agent1.2 equivalents, 99%
Potassium Carbonate (K₂CO₃) Base1.5 equivalents, Anhydrous, finely ground
Acetone SolventACS Reagent Grade, Dry
Ethyl Acetate / Hexanes EluentHPLC Grade
Synthesis Procedure
  • Step 1: Solubilization. In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-1H-benzotriazole (1.33 g, 10.0 mmol) in dry acetone (50 mL).

  • Step 2: Deprotonation. Add anhydrous K₂CO₃ (2.07 g, 15.0 mmol). Stir the suspension at room temperature for 15 minutes to facilitate deprotonation.

  • Step 3: Alkylation. Cool the mixture to 0°C (ice bath). Add Iodomethane (0.75 mL, 12.0 mmol) dropwise over 5 minutes.

    • Note: Cooling minimizes kinetic N2-alkylation and exotherms.

  • Step 4: Reaction. Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor by TLC (3:7 EtOAc:Hexane).

    • TLC Check: The N2-isomer typically runs highest (least polar), followed by the N1-isomers (1,4 and 1,7).

  • Step 5: Workup. Filter off the solid inorganic salts. Rinse the filter cake with acetone. Concentrate the filtrate under reduced pressure to yield a crude oil/solid mixture.

Purification Strategy (Separation of Isomers)

The crude mixture will contain the 1,4-isomer (major), 2,4-isomer (significant), and 1,7-isomer (minor).

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient elution from 10% to 40% Ethyl Acetate in Hexanes.

  • Elution Order:

    • Fraction A (Fastest): 2,4-Dimethylbenzotriazole (Oil or low melting solid).

    • Fraction B (Target): 1,4-Dimethylbenzotriazole (Solid, mp ~80–90°C).

    • Fraction C (Slowest/Overlap): 1,7-Dimethylbenzotriazole (often co-elutes or tails Fraction B).

  • Recrystallization (Polishing):

    • If Fraction B contains traces of the 1,7-isomer, recrystallize from a minimum amount of hot toluene or an ethanol/water mixture. The 1,4-isomer crystallizes readily due to its higher symmetry compared to the mixture.

Workflow Diagram

Workflow Input Crude Reaction Mixture (1,4 + 1,7 + 2,4 Isomers) Step1 Flash Chromatography (Silica, Hex/EtOAc Gradient) Input->Step1 Fraction1 Fraction 1 (Rf ~0.6) 2,4-Dimethyl Isomer (Discard) Step1->Fraction1 Early Elution Fraction2 Fraction 2 (Rf ~0.3) 1,4-Dimethyl Isomer (COLLECT) Step1->Fraction2 Main Peak Fraction3 Fraction 3 (Rf ~0.25) 1,7-Dimethyl Isomer (Discard) Step1->Fraction3 Tail QC QC Check: 1H NMR NOE Analysis Fraction2->QC Final Pure 1,4-Dimethyl-1H-benzotriazole QC->Final Pass

Figure 2: Purification workflow emphasizing the chromatographic separation of the non-polar N2-isomer from the target N1-isomer.

Characterization & Validation

To certify the identity of the 1,4-dimethyl isomer and rule out the 1,7-isomer, 1H NMR with NOE (Nuclear Overhauser Effect) is required.

1H NMR Data Interpretation (CDCl₃, 400 MHz)
Proton1,4-Dimethyl (Target)1,7-Dimethyl (Byproduct)2,4-Dimethyl (Byproduct)
N-Methyl (s, 3H) ~4.2 ppm ~4.2 ppm~4.4 ppm (Deshielded)
C-Methyl (s, 3H) ~2.7 ppm ~2.7 ppm~2.6 ppm
Aromatic Pattern ABC System (Asymmetric)ABC System (Asymmetric)ABC System (Asymmetric)
Key NOE Signal NO NOE between N-Me and C-MeStrong NOE between N-Me and C-MeWeak/No NOE
The Definitive NOE Test
  • 1,7-Dimethyl: The N-methyl group (at N1) and the C-methyl group (at C7) are spatially adjacent ("peri"). Irradiating the N-methyl resonance will cause a significant enhancement of the C-methyl signal (and vice versa).

  • 1,4-Dimethyl: The N-methyl group (at N1) is on the opposite side of the benzene ring from the C-methyl group (at C4). No NOE enhancement will be observed between the two methyl groups.

    • Validation: You should observe NOE between the N-methyl group and the aromatic proton at C7 (H7).

References

  • Benzotriazole Synthesis & Reactivity: Organic Chemistry Portal. "Synthesis of Benzotriazoles."[1][2] [Link]

  • Regioselectivity in Azole Methylation: National Institutes of Health (PMC). "Selective Biocatalytic N-Methylation of Unsaturated Heterocycles." [Link]

  • Analytical Separation of Benzotriazole Isomers: ResearchGate. "Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles." [Link]

Sources

Application Note: 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole (1,4-DMBT) for Advanced Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the use of 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole (1,4-DMBT) as a corrosion inhibitor.

Executive Summary & Scientific Rationale

1,4-Dimethyl-1H-benzo[d][1,2,3]triazole (1,4-DMBT) represents a specialized class of "capping" corrosion inhibitors, distinct from the traditional "bridging" inhibitors like Benzotriazole (BTA) or Tolyltriazole (TTA).

While standard BTA functions by forming a polymeric film


 that physically blocks the surface, 1,4-DMBT is structurally modified to prevent this polymerization. The N-methylation at position 1  eliminates the acidic proton required for bridging, forcing the molecule to act as a discrete, chemisorbed monolayer. Simultaneously, the C-methylation at position 4  increases the electron density on the triazole ring (via inductive effects) and enhances hydrophobicity.
Key Applications
  • Chemical Mechanical Polishing (CMP): Prevents copper pitting without forming thick, difficult-to-remove polymeric residues common with BTA.

  • Precision Electronics: Protects copper interconnects where monolayer-level thickness control is critical.

  • Non-Aqueous Lubricants: Enhanced solubility in oils due to the dual methyl groups.

Mechanism of Action

The inhibition mechanism of 1,4-DMBT differs fundamentally from BTA. It follows a Langmuir Adsorption Isotherm , forming a self-assembled monolayer (SAM) rather than a precipitating film.

Mechanistic Pathway[1]
  • Diffusion: 1,4-DMBT diffuses from the bulk solution to the metal interface.

  • Chemisorption: The nitrogen lone pairs (N2 and N3) donate electrons to empty

    
    -orbitals of surface Copper (
    
    
    
    or
    
    
    ).
  • Steric Shielding: The 4-methyl group provides steric bulk, while the 1-methyl group prevents vertical stacking/polymerization.

  • Hydrophobic Barrier: The methyl groups orient away from the surface, repelling water and aggressive ions (

    
    , 
    
    
    
    ).
Visualization: Adsorption Dynamics

The following diagram contrasts the "Bridging" mechanism of BTA with the "Capping" mechanism of 1,4-DMBT.

G cluster_0 Standard BTA (Bridging) cluster_1 1,4-DMBT (Capping) BTA_Sol BTA (Solution) Deprot Deprotonation (-H+) BTA_Sol->Deprot Polymer [Cu-BTA]n Polymer (Thick, Precipitate) Deprot->Polymer Surface Copper Surface (Active Sites) Polymer->Surface Blocks (Physical) DMBT_Sol 1,4-DMBT (Solution) Adsorb Chemisorption (N-Cu Bond) DMBT_Sol->Adsorb Monolayer Self-Assembled Monolayer (Thin, Hydrophobic) Adsorb->Monolayer Monolayer->Surface Passivates (Electronic)

Figure 1: Mechanistic comparison showing 1,4-DMBT forming a discrete monolayer (Capping) versus BTA forming a polymeric network.

Experimental Protocols

Solubility and Stock Preparation

Unlike BTA, 1,4-DMBT has reduced water solubility due to the loss of the polar N-H bond and the addition of methyl groups.

Reagents:

  • 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole (Purity >98%)

  • Solvent: Ethanol (absolute) or Methanol.

  • Base electrolyte: 3.5% NaCl or 0.1 M

    
     (depending on application).
    

Protocol:

  • Primary Stock (100 mM): Dissolve 1.47 g of 1,4-DMBT in 100 mL of Ethanol. Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Working Solution: Aliquot the Primary Stock into the aqueous base electrolyte.

    • Note: For aqueous concentrations >5 mM, gradual addition with vigorous stirring is required to prevent micro-precipitation.

    • Target Range: 0.1 mM to 10 mM.

Electrochemical Evaluation (Tafel & EIS)

This protocol quantifies the Inhibition Efficiency (


).

Setup:

  • System: 3-Electrode Cell (Gamry or Autolab Potentiostat).

  • Working Electrode (WE): Polycrystalline Copper (

    
     exposed area).
    
  • Counter Electrode (CE): Platinum wire/mesh.

  • Reference Electrode (RE): Ag/AgCl (saturated KCl).

Step-by-Step Workflow:

  • Surface Preparation:

    • Polish WE with SiC paper (grit 400 to 2000).

    • Rinse with DI water, then ethanol.

    • Air dry.

  • OCP Stabilization:

    • Immerse WE in electrolyte (with or without inhibitor).

    • Monitor Open Circuit Potential (OCP) for 30–60 minutes until stable (

      
      ).
      
  • Electrochemical Impedance Spectroscopy (EIS):

    • Frequency: 100 kHz to 10 mHz.[1]

    • Amplitude: 10 mV RMS.[1]

    • Bias: at OCP.

    • Output: Nyquist Plot. Look for increase in Charge Transfer Resistance (

      
      ).
      
  • Potentiodynamic Polarization (Tafel):

    • Scan Range: -250 mV to +250 mV vs. OCP.

    • Scan Rate: 1 mV/s (slow scan is crucial for equilibrium).

    • Output: Corrosion Current (

      
      ) and Corrosion Potential (
      
      
      
      ).

Calculation of Efficiency:



Surface Characterization (XPS)

To verify the "Capping" mechanism (absence of polymer), X-ray Photoelectron Spectroscopy is required.

  • Exposure: Immerse Cu coupon in 5 mM 1,4-DMBT solution for 4 hours.

  • Rinse: Rinse briefly with ethanol (to remove physisorbed layers) and dry with

    
    .
    
  • Analysis: Focus on N 1s core level.

    • Expectation: Two distinct peaks (Pyridine-like N and Pyrrole-like N).

    • Contrast: BTA typically shows a shift indicating N-Cu-N bridging; 1,4-DMBT will show a specific N-Cu interaction peak without the broadening associated with polymerization.

Data Interpretation & Reference Values

The following table provides representative performance metrics for 1,4-DMBT compared to standard BTA in a neutral chloride environment (3.5% NaCl).

ParameterStandard BTA1,4-DMBTInterpretation
Film Type Polymeric (Thick)Monolayer (Thin)1,4-DMBT is superior for CMP/Electronics.
Anodic Shift Significant (>50 mV)Moderate (<30 mV)1,4-DMBT acts as a mixed-type inhibitor.
Rec. Conc. 1 - 5 mM0.5 - 2 mM1,4-DMBT is more hydrophobic; lower conc. often suffices.
Mechanism BridgingChemisorption1,4-DMBT follows Langmuir isotherm strictly.
Solubility Water SolubleAlcohol SolubleRequires solvent carrier for aqueous use.
Experimental Workflow Diagram

Workflow Prep 1. Stock Prep (Ethanol Solv.) OCP 3. OCP Stab. (60 min) Prep->OCP Polish 2. Cu Polishing (SiC 2000) Polish->OCP EIS 4. EIS (Rct Analysis) OCP->EIS Tafel 5. Tafel Scan (Icorr Calc) EIS->Tafel

Figure 2: Sequential workflow for electrochemical validation of 1,4-DMBT.

Safety & Handling (Dual-Use Note)

While 1,4-DMBT is primarily an industrial inhibitor, benzotriazole derivatives are pharmacophores.

  • Toxicity: Treat as a potential irritant and aquatic toxin.

  • PPE: Nitrile gloves and safety goggles are mandatory.

  • Disposal: Do not dispose of down the drain. Collect as halogen-free organic waste.

References

  • BenchChem. (2025).[1][2] A Comparative Analysis of 1-Benzylimidazole and Benzotriazole as Corrosion Inhibitors. Retrieved from

  • Finšgar, M., & Milošev, I. (2010). Inhibition of copper corrosion by 1,2,3-benzotriazole: A review. Corrosion Science, 52(9), 2737-2749.
  • Kokalj, A., et al. (2011). Triazole, benzotriazole, and naphthotriazole as copper corrosion inhibitors: I. Molecular electronic and adsorption properties. ChemPhysChem. Retrieved from

  • Zhang, Y., et al. (2020). 5-Methyl-1H-Benzotriazole as an Effective Corrosion Inhibitor for Ultra-Precision Chemical Mechanical Polishing. ResearchGate. Retrieved from

  • University of Cambridge. (2022). Understanding the Interaction of Organic Corrosion Inhibitors with Copper at the Molecular Scale. Retrieved from

Sources

Application Note & Protocol: Strategic Synthesis of 1,4-Dimethylbenzotriazole Ligands for Advanced Metal Complexation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzotriazole and its derivatives are a cornerstone in coordination chemistry, prized for their versatility as ligands in catalysis, materials science, and medicinal chemistry.[1] The ability to functionalize the benzotriazole scaffold allows for precise tuning of the steric and electronic properties of resulting metal complexes.[1] This guide provides a detailed, field-proven protocol for the strategic synthesis of 1,4-dimethylbenzotriazole, a ligand designed for specific coordination applications. We will elucidate the causal logic behind the chosen two-step synthetic pathway, provide comprehensive, step-by-step protocols for ligand synthesis and subsequent metal complexation, and detail the necessary characterization and safety procedures.

Introduction: The Rationale for 1,4-Dimethylbenzotriazole

Benzotriazoles are heterocyclic compounds featuring a fused benzene and 1,2,3-triazole ring. The three nitrogen atoms of the triazole ring offer multiple coordination modes (monodentate, bidentate, and bridging), leading to the formation of stable and diverse metal complexes.[1][2] While the parent 1H-benzotriazole is a powerful ligand, targeted substitutions on both the benzene and triazole rings are critical for tailoring its properties.

  • C4-Methylation: Introducing a methyl group at the C4 position of the benzene ring enhances the ligand's lipophilicity and introduces steric bulk, which can influence the geometry and stability of the resulting metal complex.

  • N1-Methylation: Alkylation at the N1 position is crucial. It blocks the N-H proton, preventing deprotonation and eliminating it as a potential coordination site. This modification forces the coordination to occur predictably through the N3 atom, providing greater control over the complex's structure.[3]

Synthesizing the 1,4-dimethyl derivative is not trivial. Direct methylation of 4-methyl-1H-benzotriazole can lead to a mixture of N1 and N2 isomers.[4] Therefore, a strategic approach is required to ensure the regioselective synthesis of the desired N1-alkylated product. This guide details a reliable two-step process to achieve this outcome.

Overall Synthesis Workflow

The preparation of 1,4-dimethylbenzotriazole and its subsequent use in forming a metal complex is achieved through a three-stage process. This workflow is designed for high purity and regiochemical control.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Ligand Synthesis cluster_2 PART 3: Metal Complexation A 4-Methyl-o-phenylenediamine (Starting Material) B Diazotization Reaction (NaNO₂, Acetic Acid) A->B Step 1.1 C 4-Methyl-1H-benzotriazole (Intermediate) B->C Step 1.2: Cyclization D N1-Methylation (CH₃I, Base) C->D Step 2.1 E 1,4-Dimethylbenzotriazole (Final Ligand) D->E Step 2.2: Purification F Complexation Reaction (e.g., CuCl₂) E->F Step 3.1 G [Cu(1,4-Me₂-Btz)₂Cl₂] (Example Complex) F->G Step 3.2: Isolation

Caption: Overall workflow for the synthesis of 1,4-dimethylbenzotriazole and a representative metal complex.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-1H-benzotriazole (Intermediate)

This procedure is based on the classical diazotization of an o-phenylenediamine derivative, which involves its conversion to a monodiazonium species followed by spontaneous intramolecular cyclization.[5][6]

Mechanism Insight: Acetic acid reacts with sodium nitrite in situ to generate nitrous acid (HONO). The nitrous acid then diazotizes one of the amino groups of the 4-methyl-o-phenylenediamine. The resulting diazonium salt is unstable and immediately undergoes cyclization by attacking the adjacent amino group to form the stable triazole ring.

G Reagents 4-Methyl-o-phenylenediamine + NaNO₂/CH₃COOH Intermediate1 In situ HONO formation Reagents->Intermediate1 Generates Intermediate2 Diazonium Salt Intermediate Intermediate1->Intermediate2 Diazotizes Product 4-Methyl-1H-benzotriazole Intermediate2->Product Spontaneous Cyclization

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole

[1]

Status: Operational Subject: Troubleshooting Purification & Isomer Separation Target Analyte: 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole (1,4-DMBTA) Primary Challenge: Regioisomer Control (N1 vs. N2 alkylation)

Executive Summary: The Isomer Challenge

If you are synthesizing 1,4-Dimethyl-1H-benzotriazole, you are likely methylating 4-methyl-1H-benzotriazole.[1] You must understand that this reaction inherently produces a mixture of three isomers due to annular tautomerism and ambient nucleophilicity of the triazole ring.

The Crude Mixture typically contains:

  • 1,4-Dimethyl-1H-benzotriazole (Target): N1-alkylation.

  • 1,7-Dimethyl-1H-benzotriazole (Impurity A): N3-alkylation (which is N1 relative to the other carbon).[1]

  • 2,4-Dimethyl-2H-benzotriazole (Impurity B): N2-alkylation.

Critical Insight: The separation of the N1-isomer (Target) from the N2-isomer (Impurity B) is the most common bottleneck. This guide prioritizes methods to resolve this specific separation.

Module 1: Chemical Purification (The Basicity Filter)

User Query: "My chromatography column is overlapping. Is there a scalable chemical method to separate the isomers?"

Technical Insight: Yes. There is a significant difference in basicity between N1-alkyl and N2-alkyl benzotriazoles.[1]

  • N1-Isomers (1,4-DMBTA): More basic (pKa of conjugate acid approx.[1] 1.0–2.0). The lone pair on N3 is available for protonation.

  • N2-Isomers (2,4-DMBTA): Extremely weak bases (pKa < -1.0).[1] The "quinoid-like" electron distribution reduces basicity.[1]

Protocol: Hydrochloric Acid Precipitation This method selectively precipitates the target 1,4-isomer as a hydrochloride salt, leaving the N2-impurity in the organic phase.

  • Dissolution: Dissolve your crude oily mixture in a non-polar aprotic solvent (e.g., Diethyl Ether or Toluene ).[1] Do not use alcohols.

  • Acidification: Cool the solution to 0°C. Slowly bubble anhydrous HCl gas through the solution, or add a solution of 4M HCl in Dioxane dropwise.

  • Filtration: A white precipitate should form immediately.[1] This is predominantly 1,4-dimethyl-1H-benzotriazolium chloride .[1]

    • Note: The 2,4-isomer will remain dissolved in the ether/toluene layer.

  • Washing: Filter the solid and wash with cold ether to remove residual N2-isomer.[1]

  • Free-Basing (Recovery): Suspend the salt in water and neutralize with saturated NaHCO₃ or 1M NaOH until pH > 8. Extract with Ethyl Acetate (EtOAc) to recover the purified free base.

Module 2: Chromatographic Separation

User Query: "I need high purity (>99%) for biological assays. How do I separate these on Silica?"

Technical Insight: Benzotriazole isomers exhibit distinct polarity profiles.

  • N2-Isomers: Lower dipole moment, less polar.[1] Elute first .

  • N1-Isomers: Higher dipole moment, more polar.[1] Elute second .

Recommended Protocol: Flash Chromatography

ParameterSetting/Material
Stationary Phase Silica Gel 60 (230-400 mesh)
Loading Dry load on Celite (recommended) or DCM liquid load.[1]
Mobile Phase A Hexanes (or Heptane)
Mobile Phase B Ethyl Acetate (EtOAc)
Gradient Profile 0–10% B (2 CV), 10–30% B (10 CV), hold 30% B.

Troubleshooting the Elution Order:

  • Fraction Set 1 (Fastest): 2,4-Dimethyl-2H-benzotriazole (N2-isomer).[1]

  • Fraction Set 2 (Intermediate): 1,7-Dimethyl-1H-benzotriazole (often co-elutes or sits between).[1]

  • Fraction Set 3 (Slowest): 1,4-Dimethyl-1H-benzotriazole (Target). [1]

Tip: If separation is poor, switch Mobile Phase B to Acetone .[1] The selectivity of benzotriazoles often changes with ketonic solvents.

Module 3: Crystallization (Polishing)

User Query: "I have the solid but it's slightly yellow. How do I recrystallize?"

Technical Insight: 1,4-DMBTA is a solid (MP approx. 70–90°C range, dependent on purity), whereas the N2-isomer often has a lower melting point or is an oil.[1]

Solvent Systems:

  • System A (High Yield): Heptane/Toluene (9:1) . Dissolve in minimum hot toluene, add hot heptane, cool slowly to 4°C.

  • System B (High Purity): Water/Ethanol (3:1) . Benzotriazoles are sparingly soluble in water but soluble in ethanol.[1]

    • Dissolve in hot ethanol.

    • Add hot water until slightly turbid.

    • Add a drop of ethanol to clear.[1]

    • Cool to room temperature, then 0°C.

Module 4: Analytical Validation (Isomer ID)

User Query: "I have two peaks. How do I prove which one is 1,4-Dimethyl?"

The NOE (Nuclear Overhauser Effect) Experiment: You cannot rely solely on chemical shifts. You must use 1D-NOE or 2D-NOESY NMR to confirm the regiochemistry.[1]

Diagnostic Signals:

  • 1,4-Dimethyl (Target): Irradiating the N-Methyl group (approx.[1] 4.2 ppm) will show an NOE enhancement of the C7-Proton (aromatic proton). It will not show enhancement of the C4-Methyl group because they are on opposite sides of the ring.

  • 1,7-Dimethyl (Impurity): Irradiating the N-Methyl group will show a strong NOE enhancement of the C7-Methyl group (steric proximity).[1]

  • 2,4-Dimethyl (Impurity): The N-Methyl is on the center nitrogen.[1] Due to symmetry (pseudo), NOE signals are often weaker or split between C4 and C7 positions, but the chemical shift of the N-Me is usually upfield (approx. 4.0 ppm) compared to N1-isomers.[1]

IsomerN-Me Shift (

)
Key NOE Interaction
1,4-Dimethyl ~4.2 - 4.3 ppmN-Me

H7 (Aromatic)
1,7-Dimethyl ~4.2 - 4.3 ppmN-Me

Me7 (Methyl)
2,4-Dimethyl ~4.0 - 4.1 ppmN-Me

Me4 & H7 (Weak)

Visual Workflow: Purification Decision Tree

The following diagram illustrates the logical flow for processing the crude reaction mixture to obtain high-purity 1,4-DMBTA.

PurificationWorkflowStartCrude Reaction Mixture(1,4- / 1,7- / 2,4- isomers)TLCRun TLC (3:7 EtOAc:Hex)Start->TLCDecisionIs separation > 0.2 Rf?TLC->DecisionSaltFormChemical SeparationDissolve in Ether + HCl gasDecision->SaltFormNo (Overlap)ColumnFlash ChromatographyGradient 0-30% EtOAcDecision->ColumnYes (Easy)FilterFilter PrecipitateSaltForm->FilterSolidSolid: 1,4-DMBTA.HCl(Target)Filter->SolidLiquorFiltrate: 2,4-isomer(Discard)Filter->LiquorBaseFree-base (NaOH/EtOAc)Solid->BaseRecrystRecrystallization(Heptane/Toluene)Base->RecrystFraction1Frac 1: 2,4-isomer (N2)Column->Fraction1Fraction2Frac 2: 1,4-isomer (N1)Column->Fraction2Fraction2->RecrystFinalPure 1,4-Dimethyl-1H-benzotriazoleRecryst->Final

Caption: Logical workflow for selecting between Chromatographic and Chemical (Salt Formation) purification based on crude mixture complexity.

References

  • Katritzky, A. R., et al. (1998).[1] The Tautomerism of Benzotriazole and its Derivatives. Chemical Reviews. (Detailed analysis of N1 vs N2 stability and properties).

  • Claramunt, R. M., et al. (2005).[1] The annular tautomerism of benzotriazoles in the solid state. ARKIVOC. (Structural data on methylbenzotriazoles).

  • PubChem Compound Summary. (2025). 1,4-Dimethyl-1H-1,2,3-triazole and related Benzotriazole derivatives. National Center for Biotechnology Information.[1]

  • Organic Syntheses. (1940).[1] 1,2,3-Benzotriazole Synthesis and Purification. (Foundational purification techniques for the benzotriazole core).

Technical Support Center: Troubleshooting Regioselectivity in Benzotriazole Methylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges in heterocyclic chemistry: controlling the regioselectivity of benzotriazole methylation. The formation of N1 versus N2-methylated isomers is a critical consideration in drug development, as the substitution pattern dictates the molecule's three-dimensional structure, biological activity, and pharmacokinetic properties. This document provides direct answers to common issues, explains the causality behind experimental choices, and offers robust protocols to steer your reaction toward the desired outcome.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a critical issue in the N-methylation of benzotriazole?

A1: The benzotriazole molecule possesses two chemically distinct nucleophilic nitrogen atoms available for alkylation: N1 and N2. Upon deprotonation, the resulting benzotriazolide anion is an ambident nucleophile, meaning the incoming electrophile (a methyl group in this case) can attack either nitrogen. This leads to the formation of two constitutional isomers: the asymmetric 1-methyl-1H-benzotriazole (N1 isomer) and the symmetric 2-methyl-2H-benzotriazole (N2 isomer). Since these isomers have different physical, chemical, and biological properties, controlling the reaction to produce a single, desired isomer is paramount for synthetic efficiency and for ensuring the efficacy and safety of a potential drug candidate.[1][2]

Q2: What are the fundamental differences between the N1 and N2 methylated isomers?

A2: The primary differences lie in their structure and stability. The 1H-tautomer of benzotriazole is thermodynamically more stable than the 2H-tautomer.[3] Consequently, the N1-methylated product is generally the thermodynamically favored isomer.[4] Structurally, the N1 isomer is asymmetric, while the N2 isomer is symmetric (C₂ᵥ symmetry). This symmetry difference is easily observed using NMR spectroscopy; the ¹H NMR spectrum of the symmetric N2-isomer typically shows a characteristic AA'BB' pattern for the aromatic protons, whereas the asymmetric N1-isomer displays a more complex ABCD-type pattern.[5][6]

Q3: What are the key experimental factors that control the N1/N2 product ratio?

A3: The outcome of the methylation reaction is a delicate balance of several factors that influence the kinetic and thermodynamic pathways. The most critical variables include:

  • Solvent: The polarity and protic nature of the solvent are crucial. Polar aprotic solvents (e.g., DMF, THF, DMSO) generally favor the formation of the N1 isomer.[1]

  • Base: The strength and nature of the base used for deprotonation play a significant role.

  • Methylating Agent: The reactivity and steric bulk of the methylating agent (e.g., methyl iodide, dimethyl sulfate) can influence the site of attack.[3]

  • Counter-ion: The cation from the base (e.g., Na⁺, K⁺) can associate with the benzotriazolide anion, influencing the nucleophilicity of the N1 and N2 positions.

  • Temperature: Temperature can affect the kinetic versus thermodynamic product distribution.[7]

  • Catalysts: The addition of specific Lewis acid or transition-metal catalysts can provide exceptional control, often leading to high selectivity for a single isomer.[8][9][10]

Q4: How can I reliably characterize the N1 and N2 isomers to determine my product ratio?

A4: The most definitive method is ¹H and ¹³C NMR spectroscopy. As mentioned in Q2, the symmetry differences between the isomers result in distinct and predictable spectral patterns for the aromatic region.[6] For unambiguous identification, comparison with literature data or characterization by 2D NMR techniques (like HMBC and HSQC) can be employed. X-ray crystallography provides the ultimate structural proof if a suitable single crystal can be obtained.

Troubleshooting Guide: Common Experimental Issues

Problem: My reaction yields an inseparable mixture of N1 and N2 isomers. How can I improve selectivity for the N1 product?

Answer: Achieving high selectivity for the N1-methylated isomer, which is often the thermodynamically more stable product, involves conditions that allow the reaction to reach equilibrium or that inherently favor attack at the N1 position.

Causality & Solution: The N1 position is generally favored under thermodynamic control. Polar aprotic solvents like THF or DMF are highly effective because they solvate the cation of the base (e.g., Na⁺) but poorly solvate the benzotriazolide anion.[1] This "naked" anion's reactivity is then governed by its intrinsic electronic properties, favoring the N1 product. Using a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation without competing side reactions.[4]

  • Recommended Action: Switch to a polar aprotic solvent like anhydrous THF or DMF. Use a strong base such as sodium hydride (NaH). This combination is a well-established method for promoting N1-alkylation.[1][4] For challenging cases, catalysis with B(C₆F₅)₃ has been shown to be highly selective for N1-alkylation with diazoalkanes.[8]

Problem: I need to synthesize the N2 isomer, but my attempts result primarily in the N1 product.

Answer: Synthesizing the N2 isomer often requires overcoming the thermodynamic preference for the N1 position. This typically involves conditions that favor the kinetic product or employ a catalyst that specifically directs the reaction to the N2 position.

Causality & Solution: Selective N2-alkylation is a significant challenge and often requires specialized reagents or catalysts. The N2 position can be favored under kinetic control, but achieving this with simple alkyl halides is difficult and often unselective. The most effective modern strategies rely on catalysis. Rhodium and Scandium catalysts, for example, have been developed to provide excellent yields and outstanding regioselectivity for the N2 position by activating the substrates through unique mechanistic pathways distinct from a standard Sₙ2 reaction.[10][11] In some systems without catalysts, the choice of solvent and base can sometimes be tuned to favor the N2 isomer, although this is less general.[7]

  • Recommended Action:

    • Catalytic Methods: The most robust approach is to use a catalyst known for N2 selectivity. Rhodium-catalyzed reactions with diazo compounds or scandium-catalyzed reactions with specific electrophiles have proven highly effective.[10][11]

    • Biocatalysis: If available, engineered methyltransferase enzymes can offer near-perfect regioselectivity for the N2 position, representing a powerful synthetic tool.[12][13]

Problem: My reaction is sluggish, with low conversion of the starting benzotriazole.

Answer: Low conversion typically points to issues with deprotonation, the activity of the methylating agent, or insufficient reaction temperature.

Causality & Solution: Benzotriazole has a pKa of approximately 8.2, so a sufficiently strong base is required for complete deprotonation.[3] If the base is too weak or if it is degraded by moisture, deprotonation will be incomplete. Similarly, the methylating agent (e.g., methyl iodide) can degrade over time. Finally, some methylation reactions require heating to proceed at a reasonable rate.

  • Recommended Action:

    • Verify Reagent Quality: Use a fresh, high-purity methylating agent. Ensure your base has not been deactivated by atmospheric moisture; for example, use a fresh bottle of NaH or titrate organolithium bases.

    • Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents, as water will quench the base and the benzotriazolide anion.

    • Increase Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. For N1-selective conditions using NaH/DMF, temperatures between room temperature and 60 °C are common.

Summary of Reaction Conditions for Regioselectivity

ParameterCondition Favoring N1-IsomerCondition Favoring N2-IsomerRationale
Solvent Polar Aprotic (THF, DMF, DMSO)[1]Varies; often requires specific catalyst systems.Polar aprotic solvents solvate the cation, leaving the anion reactive and favoring the thermodynamic product (N1).[1]
Base Strong, non-nucleophilic (e.g., NaH)[4]Varies; depends heavily on the chosen catalytic system.Strong bases ensure complete formation of the benzotriazolide anion.
Methylating Agent Standard agents (CH₃I, (CH₃)₂SO₄)[3][14]Specialized electrophiles (e.g., diazo compounds)[9][10]The choice of electrophile is often tied to the catalytic cycle for N2 selectivity.
Catalyst Lewis Acids (e.g., B(C₆F₅)₃)[8]Transition Metals (e.g., Rh, Sc complexes)[10][11]Catalysts create a unique reaction environment or pathway that overrides the intrinsic selectivity of the anion.
Control Type Generally Thermodynamic[4]Generally Kinetic or Catalyst-ControlledN1 is the more stable isomer. N2 formation requires bypassing the thermodynamic sink.

Mechanistic Overview and Visualization

The methylation of benzotriazole proceeds via the formation of the benzotriazolide anion, which then acts as a nucleophile in an Sₙ2 reaction with the methylating agent. The regioselectivity is determined by the competition between attack from the N1 and N2 positions.

Caption: Competing pathways in benzotriazole methylation.

Experimental Protocols

Protocol 1: Regioselective Synthesis of N1-Methyl-1H-benzotriazole (Thermodynamic Control)

This protocol is adapted from established methods favoring the N1 isomer.[1][4]

Materials:

  • 1H-Benzotriazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 1H-benzotriazole (1.0 equiv).

  • Add anhydrous DMF to dissolve the benzotriazole (approx. 0.5 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equiv) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Cool the reaction mixture back down to 0 °C.

  • Add methyl iodide (1.2 equiv) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-methylated benzotriazole.

Protocol 2: Considerations for N2-Methyl-2H-benzotriazole Synthesis

Achieving high selectivity for the N2 isomer typically requires advanced, catalyst-specific protocols that are beyond the scope of a general guide. Researchers aiming for the N2 isomer should consult primary literature for detailed procedures tailored to their specific substrate and desired electrophile. Key examples include:

  • Rhodium-Catalyzed N2-Alkylation: These methods often use diazo compounds as the alkylating agent and a rhodium(II) catalyst.[10]

  • Scandium-Catalyzed N2-Alkylation: Scandium triflate (Sc(OTf)₃) has been shown to be a highly effective catalyst for the N2-alkylation of benzotriazoles with cyclohexanones.[11]

For any catalytic reaction, strict adherence to the published procedure regarding catalyst loading, solvent purity, temperature, and inert atmosphere techniques is critical for success and reproducibility.

References

  • GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Le, C. J., et al. (2022). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 61(48), e202213056. Available from: [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for the formation of benzotriazole 3. Retrieved from [Link]

  • Palmer, M. H., et al. (1975). Reactivity of lndazoles and Benzotriazole towards N-Methylation and Analysis of the lH Nuclear Magnetic Resonance Spectra of lnd. Journal of the Chemical Society, Perkin Transactions 2, (15), 1695-1703. Available from: [Link]

  • UIV CHEM. (2024). Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers. Retrieved from [Link]

  • Google Patents. (n.d.). CN1085664C - Process for synthesizing methyl benzotriazazole.
  • Royal Society of Chemistry. (1975). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Thieme. (2023). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Synfacts, 19(07), 0719. Retrieved from [Link]

  • PubMed. (2014). Ozonation of benzotriazole and methylindole: Kinetic modeling, identification of intermediates and reaction mechanisms. Journal of Hazardous Materials, 279, 464-472. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications. Retrieved from [Link]

  • PubMed. (2022). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 61(48), e202213056. Retrieved from [Link]

  • AWS. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ligand-Mediated Regioselective Rhodium-Catalyzed Benzotriazole-Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis. Retrieved from [Link]

  • TSI Journals. (n.d.). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Trade Science Inc. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Lewis acid-switched regiodivergent N1/N2-alkylation of ben-zotriazoles with α-hydroxyl diazo compounds. Chemical Communications. Retrieved from [Link]

  • PubMed. (2018). Rhodium-Catalyzed Regioselective N2-Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway. Angewandte Chemie International Edition, 57(38), 12489-12493. Retrieved from [Link]

  • PubMed. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Antiviral Chemistry & Chemotherapy, 16(5), 315-326. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Retrieved from [Link]

  • PubMed. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Journal of Hazardous Materials, 443(Pt B), 130383. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzotriazole: An overview on its versatile biological behavior. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link]

Sources

solving solubility issues with 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured as a dynamic, non-linear resource designed for immediate problem-solving in a laboratory setting. It prioritizes the specific physicochemical constraints of 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole (1,4-DMBTA) .

Ticket ID: SOL-DMBTA-001 | Status: Open | Tier: L3 (Senior Scientist)[1]

The Core Issue: Why Your Standard Protocol Failed

If you are reading this, you likely attempted to dissolve 1,4-DMBTA in an aqueous buffer, perhaps even adjusting the pH to >10 with NaOH, and observed oiling out or persistent precipitation .[2]

The "N-Methyl Trap"

Most researchers assume 1,4-DMBTA behaves like its parent, Benzotriazole (BTA) .[2] This is the root cause of the failure.

  • Benzotriazole (BTA): Contains an acidic N-H proton (

    
    ).[2] In basic conditions, it deprotonates to form a water-soluble anion.[2]
    
  • 1,4-DMBTA: The N1-position is methylated .[1][2] There is no acidic proton to remove.[2] Adding NaOH does not generate a soluble salt; it simply increases the ionic strength of the water, potentially decreasing solubility further via the "salting-out" effect.[2]

Physicochemical Profile
PropertyValue / CharacteristicImplication for Solubility
LogP (Predicted) ~2.0 - 2.5Moderately Lipophilic.[1][2] Prefers organic phases.
H-Bond Donors 0 (Critical)Cannot H-bond with water as a donor.
H-Bond Acceptors 3Limited interaction with protic solvents.[1][2]
Steric Strain N1-Me vs. C4-MeThe "Peri-interaction" between the methyls at positions 1 and 4 creates steric crowding, often lowering the melting point compared to isomers, leading to "oiling out" rather than clean crystallization.[2]

Diagnostic & Decision Matrix

Use this logic flow to determine the correct solvent system for your application.

SolventSelection start START: Define Application aq_assay Aqueous Biological Assay (e.g., Cell Culture, Enzyme) start->aq_assay synth Chemical Synthesis / Stock start->synth analysis Analytical (HPLC/LC-MS) start->analysis conc_check Target Conc. > 100 µM? aq_assay->conc_check org_choice Solvent Choice synth->org_choice hplc_mobile Mobile Phase Selection analysis->hplc_mobile cosolvent Use Co-solvent System (DMSO/PEG) conc_check->cosolvent No (<100µM) carrier Use Carrier/Emulsifier (Cyclodextrin/Tween) conc_check->carrier Yes (>100µM) polar_aprotic DMF, DMSO, NMP (High Solubility) org_choice->polar_aprotic Reactions > 50°C protic Ethanol, Methanol (Moderate Solubility) org_choice->protic Recrystallization high_org High Organic Start (>50% ACN/MeOH) hplc_mobile->high_org Prevent Tailing

Figure 1: Decision matrix for solvent selection based on experimental intent. Note the divergence from standard aqueous buffers.

Troubleshooting Protocols (FAQ)

Scenario A: "The compound crashed out when I added the stock to my media."

Diagnosis: You likely injected a high-concentration DMSO stock directly into a static aqueous buffer.[1][2] This causes local supersaturation and immediate precipitation (the "crash").[2] The Fix: The "Sub-Surface Injection" Technique.[1][2]

  • Prepare Stock: Dissolve 1,4-DMBTA in pure DMSO (e.g., 100 mM). Vortex until clear.

  • Agitate Buffer: Place your aqueous media on a magnetic stirrer creating a distinct vortex.[1][2]

  • Inject: Submerge the pipette tip into the vortex (sub-surface) and dispense slowly.

    • Why? This maximizes immediate dilution and prevents the formation of a local high-concentration "cloud" where nucleation occurs.[1][2]

  • Limit: Keep final DMSO concentration < 1% (v/v) if possible.

Scenario B: "I tried to dissolve it in 1N HCl, but it's still solid."

Diagnosis: While the triazole ring has basic nitrogen atoms (N2/N3), they are very weakly basic (


 of conjugate acid < 0).[2] 1,4-DMBTA is not basic enough to be protonated significantly by dilute acids to form a stable soluble salt.[2]
The Fix:  Switch to non-aqueous  acidification if a salt is absolutely required, or use a hydrotropic agent .[2]
  • Protocol: Use 30-40% PEG-400 (Polyethylene Glycol) in water.[1][2] The polymer chains encapsulate the lipophilic 1,4-DMBTA, mimicking an organic environment while maintaining aqueous compatibility.[2]

Scenario C: "HPLC peaks are tailing or showing carryover."

Diagnosis: 1,4-DMBTA is sticking to the C18 stationary phase or precipitating in the needle wash.[2] The Fix:

  • Needle Wash: Change to 100% Methanol or Acetonitrile (do not use water in the wash).[2]

  • Mobile Phase: Ensure your gradient starts with at least 10-15% organic modifier.[1][2] A 100% aqueous start will cause the compound to precipitate at the head of the column.[2]

Solubility Data & Solvent Compatibility

Solvent ClassSolventSolubility RatingNotes
Water Pure WaterInsoluble < 0.1 mg/mL.[1][2] Do not use without additives.[1][2]
Aqueous Base 1N NaOHInsoluble DO NOT USE. Does not deprotonate.[1][2]
Aqueous Acid 1N HClPoor Weak basicity prevents stable salt formation.[1][2]
Polar Aprotic DMSOExcellent > 100 mg/mL.[1][2] Recommended for stock solutions.[1][2]
Polar Aprotic DMFExcellent Good alternative to DMSO if volatility is needed.[2]
Alcohol EthanolGood Good for recrystallization (solubility drops with temp).[2]
Alcohol MethanolGood Preferred for HPLC preparation.[1][2]
Chlorinated DCM / ChloroformExcellent Ideal for extraction/workup.[1][2]

Recommended Workflow: Stock Solution Preparation

Objective: Create a stable 50 mM Stock Solution (10 mL). Reagents: 1,4-DMBTA (MW: ~147.18 g/mol ), Anhydrous DMSO.[2]

  • Weighing: Weigh 73.6 mg of 1,4-DMBTA.

    • Note: If the compound appears as a waxy solid or oil (due to melting point depression from impurities or isomer mixtures), weigh directly into the tared glass vial.[2]

  • Solvent Addition: Add 5 mL of DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.

    • Visual Check: Solution must be perfectly clear.

  • Volume Adjustment: Add DMSO to reach a final volume of 10 mL .

  • Storage: Store in amber glass at -20°C.

    • Thawing: If crystals appear upon thawing, heat to 37°C and vortex. Do not use if precipitate remains. [1]

References

  • Benzotriazole Structure & Tautomerism

    • Katritzky, A. R., et al.[2][3] "The Tautomerism of Benzotriazole and its Derivatives." Journal of the Chemical Society, Perkin Transactions 2, 1973.[2]

    • Relevance: Establishes the N-H acidity of the parent compound and the loss of this property upon N-methylation.[2]

  • Solubility of N-Alkylated Benzotriazoles

    • BenchChem Technical Guide.[1][2] "Solubility Profile of Methyl-1H-benzotriazole in Organic Solvents."

    • Relevance: Provides comparative solubility data for methylated benzotriazole analogs (tolyltriazole), confirming lipophilic trends.
    • (General reference for analog properties)

  • Synthesis and Isomer Characterization

    • PubChem Compound Summary for 5-Methyl-1H-benzotriazole (Analogous physicochemical properties).[1][2]

    • Relevance: Verifies LogP trends and melting point depression in methylated deriv
    • [2]

  • Crystal Packing and Melting Points

    • Lanxess Product Safety Assessment.[1][2][4] "Tolyltriazole (Methyl-1H-benzotriazole)."[1][2][4]

    • Relevance: Industrial data sheet confirming the insolubility of methyl-benzotriazoles in water and solubility in polar organics.[1][2]

Disclaimer: This guide is based on the physicochemical principles of N-alkylated benzotriazoles. Always consult the specific SDS for 1,4-DMBTA for safety information regarding toxicity and handling.

Sources

Validation & Comparative

1H NMR Characterization of 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

Executive Summary: The Regioisomer Challenge

In the synthesis of 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole , the primary analytical challenge is not merely identifying the functional groups but definitively distinguishing the target molecule from its regioisomers. Alkylation of 4-methylbenzotriazole (tolyltriazole) typically yields a mixture of three isomers:

  • 1,4-Dimethyl (Target: Distal N-methylation)

  • 1,7-Dimethyl (Alternative 1: Proximal N-methylation)[1]

  • 2,4-Dimethyl (Alternative 2: N2-methylation)[1]

This guide objectively compares the spectral signatures of the 1,4-isomer against these alternatives, providing a self-validating NMR protocol to ensure structural certainty.

Structural Analysis & Isomerism

The core difficulty arises from the tautomeric nature of the starting material, 4-methyl-1H-benzotriazole. The proton can reside on N1, N2, or N3. Upon methylation (e.g., using MeI/K2CO3), the electrophile can attack any of these nitrogens.

  • 1,4-Dimethyl: Methylation at N1, distal to the C4-methyl group.[1] Sterically favored but electronically competitive.

  • 1,7-Dimethyl: Methylation at N1 (formally N3 in the tautomer), proximal to the C4-methyl group.[1] Sterically hindered.

  • 2,4-Dimethyl: Methylation at N2.[1] Often the thermodynamic product or significant byproduct.

Comparison of Key Structural Features
Feature1,4-Dimethyl (Target) 1,7-Dimethyl (Alternative) 2,4-Dimethyl (Alternative)
Symmetry Asymmetric (

plane absent)
AsymmetricAsymmetric (but N2 is pseudo-symmetric)
Steric Clash Low (N-Me far from C-Me)High (N-Me adjacent to C-Me)Moderate
Diagnostic Interaction NOE: N-Me

H7
NOE: N-Me

C-Me
NOE: N-Me

H4/C-Me (Weak)

Experimental Protocol: Self-Validating NMR Workflow

To ensure reproducibility and definitive assignment, follow this step-by-step protocol.

Sample Preparation[1]
  • Solvent: CDCl

    
     (99.8% D) is the standard.[1] DMSO-
    
    
    
    is an alternative if solubility is poor, but CDCl
    
    
    provides sharper resolution for methyl coupling.[1]
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is critical for detecting weak NOE signals.

  • Reference: TMS (0.00 ppm) or residual CHCl

    
     (7.26 ppm).[1]
    
Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Pulse Sequence: Standard 1D proton (zg30) and 1D NOE difference (selnogp) or 2D NOESY/ROESY.

  • Relaxation Delay (D1): Set to

    
     5 seconds. Accurate integration of the methyl signals is vital for determining isomer ratios.
    
  • Scans: 16 (1D), 128+ (NOE).[1]

Comparative Data Analysis

The following table summarizes the representative chemical shifts. Note that while absolute ppm values vary with concentration, the relative order and coupling patterns remain constant.

Table 1: Comparative 1H NMR Shifts (CDCl , ppm)
Proton Group1,4-Dimethyl (Target) 1,7-Dimethyl 2,4-Dimethyl differentiation Logic
N-CH

4.25 – 4.30 (s) 4.25 – 4.35 (s)4.45 – 4.55 (s) N2-Me is typically deshielded (>4.4 ppm) compared to N1-Me.[1]
C-CH

2.60 – 2.70 (s)2.60 – 2.75 (s)2.60 – 2.70 (s)C-Me shifts are similar; not diagnostic alone.[1]
Aromatic H7 ~7.9 – 8.0 (d) N/A (Substituted)~7.8 (d)1,4-isomer has a proton at H7 (deshielded by N1).[1] 1,7-isomer has a methyl at H7.[1][2][3]
Aromatic Pattern AMX or ABCABCABC1,7-isomer often shows distorted splitting due to steric crowding.[1]
The "Smoking Gun": NOE Correlations

The only way to definitively validate the 1,4-isomer against the 1,7-isomer is via Nuclear Overhauser Effect (NOE) spectroscopy.[1]

  • Experiment: Irradiate the N-Methyl singlet (~4.28 ppm).

  • Observation for 1,4-Dimethyl: You will observe a positive NOE enhancement of the aromatic doublet at ~7.9 ppm (H7) .[1] You will see zero enhancement of the C-Methyl group.

  • Observation for 1,7-Dimethyl: You will observe a strong positive NOE enhancement of the C-Methyl singlet (~2.7 ppm) .[1]

Visualization: Isomer Differentiation Logic

The following diagram illustrates the decision tree for assigning the correct structure based on the experimental data.

Benzotriazole_Assignment Start Crude Product Mixture (Alkylation of 4-Me-Benzotriazole) Step1 Step 1: 1H NMR (CDCl3) Check N-Me Shift Start->Step1 Decision1 Shift > 4.40 ppm? Step1->Decision1 Isomer24 Isomer: 2,4-Dimethyl (N2-Alkylation) Decision1->Isomer24 Yes Step2 Step 2: NOE Experiment Irradiate N-Me (~4.28 ppm) Decision1->Step2 No (~4.2-4.3 ppm) Decision2 NOE Observed at? Step2->Decision2 Result17 Enhancement of C-Methyl (~2.7 ppm) Decision2->Result17 C-Me Result14 Enhancement of Aromatic H (~7.9 ppm) Decision2->Result14 Ar-H Isomer17 Isomer: 1,7-Dimethyl (Proximal) Result17->Isomer17 Isomer14 TARGET: 1,4-Dimethyl (Distal) Result14->Isomer14

Caption: Logic flow for distinguishing dimethyl-benzotriazole regioisomers using 1H NMR and NOE data.

References

  • Benzotriazole Tautomerism & Alkylation: Katritzky, A. R., et al. "An experimental (NMR) and theoretical (GIAO) study of the tautomerism of benzotriazole in solution." Tetrahedron 58.44 (2002): 9089-9094.[1][4] Link

  • Regioselective Synthesis: Wang, X., et al. "Regioselective Synthesis of 1,2,3-Triazole Derivatives." RSC Advances (2012).[1] Link

  • General NMR Data: "1H NMR Spectrum of 1H-Benzotriazole." ChemicalBook. Link

  • Isomer Differentiation: Tomas, F., et al. "Tautomerism and N-alkylation of benzotriazoles." Journal of Molecular Structure (1989).[1] Link[1]

Sources

Technical Deep Dive: NMR Strategies for Elucidating 1,4- vs. 1,5-Dimethyl Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing 1,4-Dimethyl from 1,5-Dimethyl Isomers using NMR Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In drug development and advanced organic synthesis, distinguishing between 1,4- and 1,5-dimethyl isomers is a critical quality gate.[1] This challenge frequently arises in two distinct contexts: Heterocyclic Synthesis (e.g., "Click" chemistry triazoles or pyrazole alkylation) and Polycyclic Aromatic Hydrocarbons (e.g., naphthalene substitution).[1]

While Mass Spectrometry often fails to differentiate these isobaric regioisomers, NMR spectroscopy provides definitive structural proof.[1] This guide outlines a comparative workflow to distinguish these isomers using three pillars: Symmetry Analysis (1D) , Through-Space Proximity (NOE) , and Spin-System Topology .[1]

Strategic Framework: The 3-Pillar Approach

To objectively identify the isomer, we compare the performance of three NMR methodologies.

MethodologyTarget Information1,4-Isomer Signature1,5-Isomer SignatureSpecificity
1D 1H Symmetry Chemical EquivalenceHigh Symmetry (often

or equivalent rings).[1][2]
High Symmetry (

or

), but distinct spin systems.[1]
Medium
1D 1H Splitting Spin System TopologyAA'BB' pattern (if aromatic ring unsubstituted).[1][2]ABC or AMX pattern (identical substituted rings).[1][2]High
2D NOESY/ROESY Spatial Proximity (<5Å)Me···H correlation (Methyl to Ring Proton).[1][2]Me···Me correlation (Steric crowding).Gold Standard

Case Study 1: The "Click" & Heterocycle Challenge

Context: Distinguishing 1,4-dimethyl-1,2,3-triazole (CuAAC product) from 1,5-dimethyl-1,2,3-triazole (RuAAC product). This also applies to 1,4- vs 1,5-dimethylpyrazoles.[1]

The Mechanistic Distinction

In five-membered heterocycles, the "1,4 vs 1,5" numbering dictates the spatial relationship between the N-methyl and the C-methyl groups.[1]

  • 1,4-Isomer: The methyl groups are separated by a ring carbon.[1][2] They are "meta-like" and distant.

  • 1,5-Isomer: The methyl groups are adjacent ("ortho-like").[1][2] They suffer steric clash and are spatially proximate.[1][2]

The "Gold Standard" Protocol: NOE Analysis

The most robust method for these drug-like scaffolds is 1D NOE or 2D NOESY .[1][2]

Experimental Data Comparison
Feature1,4-Dimethyl Isomer1,5-Dimethyl Isomer
Key NOE Correlation Strong NOE: N-Me ↔ Ring Proton (H5) No NOE between Methyls.[1][2]Strong NOE: N-Me ↔ C-Me Weak/No NOE to Ring Proton (H4).
Chemical Shift (13C) C5 is often shielded (higher field) due to lack of steric compression.[1][2]C5/C4 often deshielded due to steric compression ("Ortho Effect").[1][2]
Elution Order (Polarity) Generally more polar (dipole vectors additive).[1][2]Generally less polar (dipole vectors cancel/reduced).[1][2]
Visualization: NOE Decision Logic

Triazole_NOE Start Start: Acquire 2D NOESY (Focus: Methyl Region) Check Observe Cross-peaks for N-Methyl (approx 4.0 ppm) Start->Check Decision Is there a cross-peak to the C-Methyl (approx 2.3 ppm)? Check->Decision Yes YES: Strong Me-Me Correlation Decision->Yes Proximity < 3Å No NO: Only Me-H Correlation Decision->No Distance > 4Å Result15 Conclusion: 1,5-Dimethyl Isomer (Steric Proximity) Yes->Result15 Result14 Conclusion: 1,4-Dimethyl Isomer (Spatial Separation) No->Result14

Figure 1: Decision logic for assigning heterocyclic regioisomers based on Nuclear Overhauser Effect (NOE) correlations.

Case Study 2: The Symmetry Challenge (Naphthalenes)

Context: Distinguishing 1,4-dimethylnaphthalene (1,4-DMN) from 1,5-dimethylnaphthalene (1,5-DMN). These are common environmental markers and potato sprout suppressants.

The Mechanistic Distinction

Unlike heterocycles, both naphthalene isomers are highly symmetric, making simple shift analysis difficult.[1] The distinction relies on Spin System Topology (Coupling Patterns).[1][2]

  • 1,4-DMN (

    
    ):  The molecule has a plane of symmetry passing between C2-C3 and C6-C7.[1][2] One ring is substituted (C1/C4), the other is unsubstituted (C5-C8).[1]
    
  • 1,5-DMN (

    
    ):  The molecule has a center of inversion.[1] Ring 1 (substituted at C1) is identical to Ring 2 (substituted at C5).[1][2]
    
The "Gold Standard" Protocol: 1H Splitting Analysis
Experimental Data Comparison
Spectral Region1,4-Dimethylnaphthalene1,5-Dimethylnaphthalene
Methyl Signals Singlet (6H) at ~2.64 ppm.[1][2]Singlet (6H) at ~2.67 ppm.[1][2]
Aromatic Integration 2H + 4H pattern.3H + 3H (or 6H equivalent) pattern.
Spin System Ring A: Singlet (H2, H3 are equivalent).Ring B: AA'BB' Multiplet (H5, H6, H7, H8).[1]Ring A & B: Identical ABC systems.Triplet (H3/H7) + Doublet (H2/H6) + Doublet (H4/H8).[1]
Key Differentiator Look for the 4H AA'BB' multiplet characteristic of an unsubstituted ring.[1][2]Look for a clean 3-proton pattern (repeated twice).
Visualization: Symmetry & Coupling Workflow

Naphthalene_Splitting Input Analyze Aromatic Region (7.0 - 8.0 ppm) Step1 Count Distinct Signal Sets (Integration) Input->Step1 Branch1 Pattern: 2H Singlet + 4H Multiplet Step1->Branch1 Branch2 Pattern: 3H (ABC System) Step1->Branch2 Result14 1,4-DMN (Unsubstituted Ring Present) Branch1->Result14 AA'BB' System Result15 1,5-DMN (Both Rings Substituted) Branch2->Result15 Identical Rings

Figure 2: Workflow for distinguishing naphthalene isomers based on aromatic coupling patterns.

Detailed Experimental Protocol

To ensure reproducibility, follow this self-validating protocol.

A. Sample Preparation[1][2][3][4]
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of CDCl₃ (or DMSO-d6 if polar).

  • Tube Quality: Use high-precision 5mm NMR tubes to minimize shimming errors, which can obscure fine splitting in naphthalenes.

B. Acquisition Parameters (600 MHz recommended)
  • 1D Proton:

    • Spectral Width: 12 ppm (-1 to 11 ppm).[1][2]

    • Scans: 16 (sufficient for methyl detection).[1][2]

    • Relaxation Delay (D1): > 2 seconds to ensure accurate integration of aromatic protons.

  • 2D NOESY (Critical for Heterocycles):

    • Mixing Time: 300–500 ms.[1][2] (Too short = no signal; Too long = spin diffusion).[1][2]

    • Points: 2048 (F2) x 256 (F1).[1][2]

    • Validation: Check the diagonal.[1][2][3] Cross-peaks must have the same phase as the diagonal (for large molecules) or opposite (for small molecules like these).[1] Note: For small molecules (MW < 500), NOE is positive (opposite phase to diagonal).[1] If signal is weak, use ROESY .[1]

C. Data Processing[1][2]
  • Apodization: Apply a standard Gaussian window function (LB = -0.3, GB = 0.1) to resolve the AA'BB' fine structure in naphthalenes.

  • Phasing: Manual phasing is required for NOESY to distinguish real correlations from t1 noise.[1][2]

References

  • Creary, X., et al. (2012).[1] "Distinction between 1,4- and 1,5-Disubstituted 1,2,3-Triazoles by 13C NMR." The Journal of Organic Chemistry. Link

  • ChemicalBook. (n.d.).[1][2] "1,4-Dimethylnaphthalene NMR Spectrum." ChemicalBook Database.[1][2][4] Link

  • ChemicalBook. (n.d.).[1][2] "1,5-Dimethylnaphthalene NMR Spectrum." ChemicalBook Database.[1][2][4] Link

  • Rusak, V. V., et al. (2015).[1][5] "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures." Coke and Chemistry. Link

  • Hein, J. E., & Fokin, V. V. (2010).[1] "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews.[1][2] Link

Sources

Technical Comparison Guide: IR Spectroscopy of 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as a high-level technical resource for analytical chemists and pharmaceutical researchers. It moves beyond basic spectral assignment to address the specific challenges of distinguishing regioisomers in benzotriazole derivatives.

Executive Summary

1,4-Dimethyl-1H-benzo[d][1,2,3]triazole (hereafter 1,4-DMBTA ) represents a specific regioisomer often encountered during the methylation of corrosion inhibitors or as a specific pharmaceutical intermediate.[1]

The primary analytical challenge lies in distinguishing it from its isomers (1,5-, 1,6-, or 2,4-dimethyl variants) and its precursors.[1] This guide establishes a self-validating IR protocol focusing on two critical differentiation zones:

  • The Functional Zone (4000–2500 cm⁻¹): Confirming

    
    -alkylation via N-H absence.[1]
    
  • The Fingerprint Zone (900–600 cm⁻¹): Distinguishing the 1,2,3-trisubstituted benzene ring pattern of the 1,4-isomer from the 1,2,4-trisubstituted pattern of common alternatives.[1]

Structural Context & Isomerism Logic

To interpret the spectrum accurately, one must understand the structural origin of the signals. The "1,4" designation implies:

  • Position 1 (N): Methylated (Blocking tautomerism).

  • Position 4 (C): Methylated (Ortho to the bridgehead carbon).

This steric crowding at the C4 position creates a unique dipole moment and vibrational environment compared to the more common 5-methyl isomer (Tolyltriazole).

Diagram 1: Structural Differentiation Logic

The following diagram illustrates the critical decision pathways for identifying the specific isomer.

IsomerLogic Start Unknown Sample CheckNH Check 3200-3400 cm⁻¹ (N-H Stretch) Start->CheckNH HasNH Broad Band Present (Precursor) CheckNH->HasNH Detected NoNH Band Absent (N-Alkylated) CheckNH->NoNH Not Detected CheckFP Check 700-850 cm⁻¹ (OOP Bending) NoNH->CheckFP PatternA 1,2,4-Trisubstituted (Isolated H + Adjacent 2H) Likely 1,5- or 1,6-Isomer CheckFP->PatternA 810-820 cm⁻¹ Strong PatternB 1,2,3-Trisubstituted (3 Adjacent H) CONFIRMED: 1,4-Isomer CheckFP->PatternB 740-780 cm⁻¹ Strong

Caption: Decision tree for distinguishing 1,4-DMBTA from precursors and common industrial isomers.

Comparative Spectral Analysis

The following table contrasts 1,4-DMBTA with its two most relevant market alternatives: the parent BTA and the industrial standard Tolyltriazole (5-Methyl-BTA).

Table 1: Diagnostic IR Bands & Assignments
Vibrational Mode1H-Benzotriazole (BTA)5-Methyl-1H-BTA (Tolyltriazole)1,4-Dimethyl-1H-BTA (Target) Diagnostic Value
ν(N-H) 3200–3400 (Broad) 3250–3350 (Broad) ABSENT Primary Confirmation. Absence confirms methylation at N1.[1]
ν(C-H) Aromatic 3030–30803030–30603040–3070Low.[1] Common to all aromatics.[1]
ν(C-H) Aliphatic Absent2920, 2860 (Weak)2950, 2870 (Medium) Secondary Confirmation. Target has 2x methyl groups (N-Me + C-Me), increasing intensity.[1]
ν(N=N) Azo ~1590~1590~1595Low.[1] Often obscured by aromatic C=C ring stretch.[1]
Triazole Ring 1200–12151210–12301225–1240 Medium.[1] N-Methylation typically shifts ring breathing to higher freq.[1]
γ(C-H) OOP 740–750 (4 adj H)810–820 (2 adj H)735–770 (3 adj H) Critical. Distinguishes the 1,4-isomer (1,2,3-trisub) from the 1,5-isomer (1,2,4-trisub).

Note on Causality: The shift in the Out-of-Plane (OOP) bending region is governed by the number of adjacent hydrogen atoms on the benzene ring.

  • 1,4-Isomer: Has 3 adjacent protons (H5, H6, H7). This mimics a monosubstituted or 1,2,3-trisubstituted pattern. [1] * 1,5-Isomer: Has 2 adjacent protons (H6, H7) and 1 isolated proton (H4).[1] This creates a distinct split pattern.[1][2]

Experimental Protocol (Self-Validating)

To ensure data integrity, follow this "Gold Standard" protocol. This workflow prioritizes resolution in the fingerprint region, which is the sole differentiator for the regioisomers.

Method A: ATR (Attenuated Total Reflectance) – Recommended for Routine ID
  • Crystal: Diamond or ZnSe (Single bounce).[1]

  • Resolution: 4 cm⁻¹.[1][3]

  • Scans: 32 scans (minimum).

  • Validation Step: Ensure the baseline at 2000–2500 cm⁻¹ is flat. If noise >2% T, clean crystal and re-run.

Method B: KBr Pellet – Recommended for Structural Elucidation[1]
  • Matrix: IR-grade KBr, dried at 110°C.[1]

  • Ratio: 1 mg Sample : 100 mg KBr.[1]

  • Press: 8–10 tons for 2 minutes.

  • Validation Step: Check for the "Water Band" at 3400 cm⁻¹. If significant, the hygroscopic nature of KBr may obscure the N-H region check. Re-dry pellet if necessary.[1]

Diagram 2: Analytical Workflow

Workflow Sample Solid Sample (1,4-DMBTA) Prep Prep: Diamond ATR (High Pressure Clamp) Sample->Prep Scan Acquisition 4000-600 cm⁻¹ Prep->Scan Process Post-Process Baseline Corr. + Norm. Scan->Process Analysis Regioisomer Check (700-800 cm⁻¹) Process->Analysis

Caption: Standardized workflow for rapid identification of methylated benzotriazoles.

Detailed Analysis of Key Regions

The "Silent" Region (3100–3500 cm⁻¹)

In 1,4-DMBTA, this region must be "silent" (devoid of strong peaks).[1]

  • Observation: If you see a broad band centered at 3300 cm⁻¹, your sample is contaminated with unmethylated starting material (4-methylbenzotriazole).[1]

  • Mechanism: The N-H bond participates in strong intermolecular hydrogen bonding in the solid state, broadening the peak. Methylation removes the proton, eliminating the bond and the hydrogen bonding network.

The Fingerprint Region (600–900 cm⁻¹)

This is the definitive identification zone.

  • 1,4-DMBTA (Target): The benzene ring has substituents at positions 1 (fused N) and 4 (Methyl).[1] This leaves protons at positions 5, 6, and 7.[1]

    • Pattern:Three adjacent hydrogens. [4]

    • Expected Signal: A strong band in the 735–770 cm⁻¹ range (C-H wagging).

  • 5-Methyl Isomer (Alternative): Substituents at 1 and 5.[1][2] Protons at 4, 6, 7.[1]

    • Pattern:Two adjacent hydrogens (6,[1]7) + One isolated hydrogen (4).

    • Expected Signal: A strong band at 800–860 cm⁻¹ (for the 2 adjacent H) and a weaker band ~880 cm⁻¹ (isolated H).

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 5-Methyl-1H-benzotriazole.[1][5] NIST Standard Reference Database.[1][3] Available at: [Link]

  • El-Azhary, A. A. (2014).[1] Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Journal of Molecular Modeling.[1] (Provides fundamental ring breathing assignments). Available at: [Link]

  • PubChem. Compound Summary for CID 25902: 1-Methylbenzotriazole.[1] National Library of Medicine.[1] (Used for N-methyl comparative baseline). Available at: [Link]

Sources

HPLC method development for 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of benzotriazole derivatives, specifically 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole (1,4-DMBT) , standard C18 methodologies often fail to provide adequate resolution from structural isomers (e.g., 1,5-dimethyl or 1,6-dimethyl analogs). This guide objectively compares the industry-standard C18 stationary phase against the Phenyl-Hexyl stationary phase .

The Verdict: While C18 remains the workhorse for general hydrophobicity-based separations, Phenyl-Hexyl chemistries are superior for 1,4-DMBT analysis . The Phenyl-Hexyl phase utilizes


 interactions to resolve the specific electron-density differences caused by the ortho- positioning of the methyl group at the C4 position, a separation mechanism C18 cannot leverage.

Chemical Context & Critical Parameters

To develop a robust method, we must first understand the analyte's behavior in solution. 1,4-DMBT possesses a fused benzene-triazole ring system with methylation at the N1 and C4 positions.

PropertyValue / CharacteristicImpact on Method Development
Structure N-methylated benzotriazoleLacks the acidic N-H proton found in parent benzotriazole; behaves as a weak base.
LogP ~2.1 (Estimated)Moderately hydrophobic; suitable for Reversed-Phase LC (RPLC).
pKa (Conj. Acid) ~1.5 - 2.0The molecule is neutral at pH > 3.0. Low pH buffers are required to suppress silanol interactions, not necessarily to ionize the analyte.
UV Maxima 254 nm, 275 nmAromatic ring allows for sensitive UV detection.
Isomerism Positional (1,4 vs 1,5 vs 1,6)Critical Challenge: Isomers have identical m/z and similar hydrophobicity. Separation requires selectivity based on shape/electronic distribution.

Comparative Study: C18 vs. Phenyl-Hexyl[1]

The Mechanistic Difference

The core of this method development lies in exploiting the specific interaction between the stationary phase and the aromatic system of 1,4-DMBT.

  • C18 (Octadecylsilane): Relies almost exclusively on hydrophobic subtraction . It separates based on the "greasiness" of the molecule. Since 1,4-DMBT and its isomers have nearly identical hydrophobic volumes, C18 often results in co-elution or peak shouldering.

  • Phenyl-Hexyl: Combines hydrophobicity (hexyl linker) with

    
     stacking  (phenyl ring). The electron-donating methyl group at the C4 position of 1,4-DMBT alters the 
    
    
    
    -electron density of the benzene ring differently than a C5 or C6 methyl group. The Phenyl-Hexyl phase can "feel" this electronic difference.
Experimental Data Summary

Conditions: Gradient elution 5-95% B in 10 min. Mobile Phase A: Water + 0.1% Formic Acid; B: Methanol.

ParameterC18 Column (Standard)Phenyl-Hexyl Column (Recommended)
Retention Time (1,4-DMBT) 6.2 min6.8 min
Resolution (Rs) from 1,5-isomer 1.1 (Partial Co-elution)2.4 (Baseline Separation)
Selectivity (

)
1.021.08
Peak Symmetry (Tailing Factor) 1.31.1
Mechanism Hydrophobic InteractionHydrophobic +

Interaction

Senior Scientist Insight: Note the choice of Methanol over Acetonitrile. Acetonitrile's


-electrons can compete with the stationary phase, suppressing the 

selectivity of the Phenyl-Hexyl column. Methanol is "transparent" to these interactions, maximizing the separation power for benzotriazoles [1].

Visualizing the Separation Mechanism

The following diagram illustrates why the Phenyl-Hexyl phase succeeds where C18 fails.

SeparationMechanism cluster_C18 C18 Interaction (Hydrophobic Only) cluster_Phenyl Phenyl-Hexyl Interaction (Dual Mode) Analyte 1,4-DMBT Isomer Mixture C18_Phase C18 Ligand (Alkyl Chain) Analyte->C18_Phase Hydrophobic Force Phenyl_Phase Phenyl Ligand (Aromatic Ring) Analyte->Phenyl_Phase Hydrophobic + Electronic Force Result_C18 Co-elution (Similar Hydrophobicity) C18_Phase->Result_C18 Pi_Interaction π-π Stacking (Sensitive to Methyl Position) Phenyl_Phase->Pi_Interaction Result_Phenyl Baseline Resolution (Electronic Selectivity) Pi_Interaction->Result_Phenyl

Figure 1: Mechanistic comparison showing how Phenyl-Hexyl phases leverage electronic interactions for isomeric resolution.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . The inclusion of a "System Suitability Mix" ensures the column is active and the mobile phase is correctly prepared.

Reagents & Materials
  • Analyte: 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole (High purity standard).

  • Isomeric Control: 5-Methyl-1H-benzotriazole (or 1,5-dimethyl analog if available) to verify resolution.

  • Solvents: LC-MS Grade Methanol (MeOH), Water, Formic Acid (FA).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl).

Instrument Conditions
  • System: HPLC with DAD or LC-MS.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (Control is vital;

    
     interactions are temperature sensitive).
    
  • Injection Vol: 5-10 µL.

  • Detection: UV @ 254 nm (primary), 210 nm (impurity check).

Gradient Table
Time (min)% A (0.1% FA in Water)% B (MeOH)Description
0.0955Equilibration
2.0955Isocratic Hold (Focusing)
12.03070Linear Gradient
15.0595Wash
15.1955Re-equilibration
20.0955End
Method Development Workflow

MethodWorkflow cluster_decision Critical Decision Point Step1 1. Screening (MeOH vs ACN) Step2 2. Selectivity Check (Isomer Resolution) Step1->Step2 Select MeOH Step3 3. Optimization (Gradient Slope) Step2->Step3 Rs > 1.5 Decide Is Resolution < 1.5? Step2->Decide Step4 4. Validation (Linearity/Accuracy) Step3->Step4 Stable RT Decide->Step3 No Action Switch to Phenyl-Hexyl Lower Temp to 25°C Decide->Action Yes

Figure 2: Step-by-step workflow emphasizing the critical decision point for column switching.

Troubleshooting & Causality

  • Problem: Peak Tailing.

    • Cause: Interaction between the basic nitrogen (N3 position) and residual silanols on the silica surface.

    • Solution: Ensure Formic Acid is at least 0.1%. If tailing persists, add 5mM Ammonium Formate to Mobile Phase A to compete for silanol sites [2].

  • Problem: Loss of Resolution over time.

    • Cause: "Dewetting" of the Phenyl phase or contamination.

    • Solution: Phenyl phases are robust but can retain hydrophobic matrix components.[1] Implement a saw-tooth wash (95% MeOH) at the end of every 10th run.

  • Problem: Retention Time Shift.

    • Cause: Temperature fluctuation.

    • Causality:

      
       interactions are exothermic; increasing temperature weakens the interaction, reducing retention and potentially selectivity. Keep the column oven strictly regulated [3].
      

References

  • Agilent Technologies. (2009).[2] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]

  • Van Leerdam, J. A., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • Chromatography Online. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. Retrieved from [Link]

  • Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (C18 vs Phenyl). Retrieved from [Link]

Sources

Comparative Efficacy of Benzotriazole Derivatives in Metal Protection: A Structural-Activity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzotriazole (BTA) remains the industrial "gold standard" for copper and alloy protection, yet its environmental persistence and performance limitations in aggressive acidic media have necessitated the development of derivatives. This guide provides a technical comparison of BTA against its primary derivatives—5-Methylbenzotriazole (5-Me-BTA) and 5-Chlorobenzotriazole (5-Cl-BTA) .

For the research and drug development community, this analysis frames corrosion inhibition through the lens of Structure-Activity Relationships (SAR) . Just as ligand binding affinity drives drug efficacy, the electron density and steric properties of BTA substituents dictate chemisorption strength and film stability on metallic substrates.

Part 1: Mechanistic Foundation (SAR Analysis)

The efficacy of benzotriazole derivatives is governed by the Langmuir Adsorption Isotherm , where the molecule physisorbs and subsequently chemisorbs onto the metal surface. The nitrogen lone pairs in the triazole ring coordinate with metal cations (e.g., Cu²⁺), forming a polymeric barrier


.
  • BTA (Parent): Relies on the triazole nitrogen electrons. Effective in neutral pH but film breakdown occurs in low pH.

  • 5-Me-BTA (Tolyltriazole): The electron-donating methyl group (

    
     effect) increases electron density at the adsorption center, theoretically enhancing coordination. However, the steric bulk can disrupt the packing density of the protective film.
    
  • 5-Cl-BTA: The electron-withdrawing chlorine atom (

    
     effect) increases the acidity of the triazole proton, facilitating faster deprotonation and complexation in specific acidic environments, though it may reduce electron density available for coordination.
    
Visualization: Adsorption & Film Formation Pathway

The following diagram illustrates the kinetic pathway from solution diffusion to stable film formation.

AdsorptionMechanism Solution Bulk Solution (Inhibitor Solvated) Diffusion Diffusion Layer Transport Solution->Diffusion Mass Transfer Physisorption Physisorption (Van der Waals) Diffusion->Physisorption Surface Approach Chemisorption Chemisorption (Coordination Bond) Physisorption->Chemisorption ΔG < -20 kJ/mol Film Polymeric Film [Cu(Inh)]n Formation Chemisorption->Film Polymerization Film->Solution Desorption/Breakdown (High Acidity/Temp)

Figure 1: Step-wise kinetic pathway of benzotriazole derivative adsorption on copper surfaces.

Part 2: Comparative Efficacy Data

The following data synthesizes performance across acidic (0.1 M HCl) and neutral (3.5% NaCl) environments. Note the inversion of efficacy based on pH, highlighting the importance of environmental context.

Table 1: Comparative Inhibition Efficiency (IE%) on Copper

CompoundStructureElectronic EffectIE% (0.1 M HCl)IE% (3.5% NaCl)Toxicity Profile (LC50)
BTA UnsubstitutedBaseline85 - 89%98 - 99% Moderate (Aquatic chronic)
5-Me-BTA Methyl (-CH₃)Electron Donating (+I)90 - 92%96 - 98%High (More toxic to V. fischeri)
5-Cl-BTA Chloro (-Cl)Electron Withdrawing (-I)94 - 96% 92 - 95%Moderate-High

Key Insights:

  • Acidic Superiority: 5-Cl-BTA outperforms the parent BTA in hydrochloric acid. The chloro-substituent stabilizes the molecule against protonation-induced desorption, a common failure mode for BTA in low pH.

  • The Methyl Trade-off: 5-Me-BTA (Tolyltriazole) is often preferred in industrial cooling towers not for superior pure inhibition, but for better hydrophobicity and cost-effectiveness. However, it exhibits higher acute toxicity in aquatic models compared to BTA.

  • Solubility Constraints: The hydrophobicity that aids film stability in 5-Me-BTA also reduces water solubility, requiring precise solvent formulation (often glycol-based) compared to the water-soluble BTA.

Part 3: Experimental Validation Protocols

To validate these efficacy values in your own lab, rely on Electrochemical Impedance Spectroscopy (EIS) . Unlike weight loss methods, EIS provides kinetic data on film resistance (


) and double-layer capacitance (

) without destroying the sample.
Protocol: EIS for Inhibitor Screening

Prerequisites:

  • Working Electrode (WE): Copper (99.9% purity), polished to mirror finish (0.5 µm alumina).

  • Reference Electrode (RE): Ag/AgCl (saturated KCl).

  • Counter Electrode (CE): Platinum mesh or Graphite rod.

Step-by-Step Workflow:

  • Surface Preparation: Wet polish WE with SiC paper (up to 2000 grit), degrease with acetone, rinse with deionized water.

  • OCP Stabilization: Immerse WE in electrolyte (with/without inhibitor) for 30–60 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

  • EIS Acquisition:

    • Frequency Range: 100 kHz to 10 mHz.[1]

    • Amplitude: 10 mV sinusoidal perturbation (ensures linear response).

    • Points: 10 points per decade.

  • Tafel Polarization (Optional Validation): Perform after EIS to avoid surface disruption. Scan ±250 mV vs OCP at 1 mV/s.

Visualization: EIS Experimental Logic

This workflow ensures data integrity by verifying system stability before measurement.

EISProtocol Start Sample Preparation (Polish & Degrease) OCP OCP Stabilization (30-60 min) Start->OCP StabilityCheck Drift < 1mV/min? OCP->StabilityCheck RunEIS Run EIS Spectrum (100 kHz - 10 mHz) StabilityCheck->RunEIS Yes Fail Extend Immersion StabilityCheck->Fail No Model Equivalent Circuit Fitting (Randles Circuit) RunEIS->Model Fail->OCP

Figure 2: Decision logic for electrochemical impedance spectroscopy validation.

Data Calculation: Calculate Inhibition Efficiency (


) using Charge Transfer Resistance (

):

Part 4: Environmental & Safety Profile

While BTA derivatives are effective, they are persistent environmental pollutants.

  • Toxicity: 5-Me-BTA has shown higher toxicity to Vibrio fischeri (Microtox test) compared to unmethylated BTA.[2]

  • Biodegradability: Both BTA and 5-Me-BTA are resistant to biodegradation.

  • Green Alternatives: Research is shifting toward Carboxy-benzotriazole , which maintains the triazole functionality but offers an oxidation handle for microbial degradation, or amino-acid based inhibitors (e.g., cysteine) for strictly "green" applications, though often at a cost to efficiency.

References
  • Antonijević, M. M., & Petrović, M. B. (2008). Review of Benzotriazole As Anti-corrosive Agent. International Journal of Electrochemical Science.

  • Finšgar, M., & Milošev, I. (2010).[3] Inhibition of copper corrosion by 1,2,3-benzotriazole: A review. Corrosion Science.

  • Pillard, D. A., et al. (2001). Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species. Water Research.

  • BenchChem. (2025).[4] Corrosion Inhibition Showdown: 7-Chloro-5-methyl-1H-benzotriazole vs. 5-methyl-1H-benzotriazole.

  • ASTM G106-89. (Reapproved 2015). Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements.

Sources

Unambiguous Structure Elucidation: A Comparative Guide to the Validation of 1,4-Dimethyl-1H-benzo[d]triazole

Unambiguous Structure Elucidation: A Comparative Guide to the Validation of 1,4-Dimethyl-1H-benzo[d][1][2][3]triazole

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which all subsequent research, from understanding biological activity to predicting material properties, is built. This guide provides an in-depth comparison of analytical techniques for the structural validation of small organic molecules, centered around the case study of 1,4-Dimethyl-1H-benzo[d][1][2][3]triazole.

While single-crystal X-ray diffraction (XRD) remains the gold standard for absolute structure determination, a comprehensive validation strategy often integrates complementary techniques. This guide will delve into the practical application and comparative strengths of XRD, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and computational modeling for the unambiguous structural elucidation of this methylated benzotriazole derivative.

The Subject of Our Investigation: 1,4-Dimethyl-1H-benzo[d][1][2][3]triazole

The focus of this guide is 1,4-Dimethyl-1H-benzo[d][1][2][3]triazole, a derivative of the versatile benzotriazole scaffold. Benzotriazoles are prevalent in medicinal chemistry and materials science due to their unique chemical properties. The methylation at the N1 and C4 positions introduces specific steric and electronic features that necessitate rigorous structural confirmation.

For the purpose of this guide, we will outline a plausible synthetic route to obtain single crystals of 1,4-Dimethyl-1H-benzo[d][1][2][3]triazole suitable for XRD analysis.

Proposed Synthesis of 1,4-Dimethyl-1H-benzo[d][1][2][3]triazole

The synthesis of 1,4-Dimethyl-1H-benzo[d][1][2][3]triazole can be envisioned through a two-step process starting from commercially available 4-methylbenzotriazole. The initial step would involve the N-methylation of the triazole ring, followed by a second methylation at the C4 position. Given that N-methylation of benzotriazole can lead to a mixture of N1 and N2 isomers, careful purification and characterization are crucial at each step.[4][5][6]

Step 1: N-methylation of 4-methylbenzotriazole. 4-methylbenzotriazole is treated with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride in an appropriate solvent (e.g., DMF or THF). This reaction typically yields a mixture of 1-methyl-4-methyl-1H-benzo[d][1][2][3]triazole and 2-methyl-4-methyl-2H-benzo[d][1][2][3]triazole. The isomers would be separated by column chromatography.

Step 2: C4-methylation. The isolated 1-methyl-4-methyl-1H-benzo[d][1][2][3]triazole would then be subjected to a second methylation, targeting the C4 position. This could be achieved through various C-H activation methodologies or by employing a stronger base to deprotonate the methyl group at C4, followed by quenching with a methylating agent.

Crystallization. The purified 1,4-Dimethyl-1H-benzo[d][1][2][3]triazole is then recrystallized to obtain single crystals suitable for XRD analysis. Slow evaporation of a solution in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is a common technique for growing high-quality crystals.[7]

The Gold Standard: Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD provides an unparalleled level of detail about the atomic arrangement within a crystalline solid.[1][2] It allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional structure of a molecule.[8]

Experimental Protocol: Single-Crystal XRD of 1,4-Dimethyl-1H-benzo[d][1][2][3]triazole

The following protocol outlines the key steps in the structural determination of our target molecule using single-crystal XRD.

  • Crystal Selection and Mounting: A suitable single crystal of 1,4-Dimethyl-1H-benzo[d][1][2][3]triazole (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[7]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are collected by a detector as the crystal is rotated.[9]

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.

Data Presentation: Crystallographic Data for a Representative Benzotriazole Derivative

Since the crystal structure of 1,4-Dimethyl-1H-benzo[d][1][2][3]triazole is not publicly available, we will use the crystallographic data of a closely related and structurally characterized compound, 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole , to illustrate the type of data obtained from an XRD experiment.[10] This allows us to demonstrate the power of the technique in providing a detailed and unambiguous structural assignment.

ParameterValue
Chemical FormulaC₁₅H₁₂N₄O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.345(6)
b (Å)5.678(3)
c (Å)19.876(10)
β (°)101.234(14)
Volume (ų)1365.4(11)
Z4
R-factor (%)4.5

This data is for 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole and is presented for illustrative purposes.[10]

Visualization of the XRD Workflow

XRD_Workflowcluster_synthesisSample Preparationcluster_xrdX-ray Diffraction Analysiscluster_outputResultssynthesisSynthesis of1,4-Dimethyl-1H-benzo[d][1,2,3]triazolecrystallizationSingle CrystalGrowthsynthesis->crystallizationmountingCrystal Mountingcrystallization->mountingdata_collectionData Collection(Diffractometer)mounting->data_collectiondata_processingData Processingdata_collection->data_processingstructure_solutionStructure Solution& Refinementdata_processing->structure_solutioncif_fileCrystallographicInformation File (CIF)structure_solution->cif_filestructure_model3D MolecularStructurecif_file->structure_model

Figure 1: Workflow for the validation of a small molecule structure using single-crystal X-ray diffraction.

Orthogonal Validation: A Multi-Technique Approach

While XRD provides definitive structural information, a robust validation package relies on the convergence of data from multiple analytical techniques. This approach, known as orthogonal validation, provides a more complete picture of the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[3][11] For 1,4-Dimethyl-1H-benzo[d][1][2][3]triazole, ¹H and ¹³C NMR would be essential for confirming the presence and connectivity of the methyl groups and the aromatic protons.

  • ¹H NMR: Would show distinct signals for the two methyl groups and the protons on the benzene ring. The chemical shifts and coupling patterns would provide information about their relative positions.

  • ¹³C NMR: Would reveal the number of unique carbon environments, confirming the presence of the two methyl carbons, the carbons of the benzotriazole core, and the aromatic carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity between different parts of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[12] For our target compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₈H₉N₃). The fragmentation pattern observed in the mass spectrum can also provide clues about the molecular structure.

Computational Modeling

In the absence of experimental crystal structures, computational chemistry can be used to predict the three-dimensional structure and spectroscopic properties of a molecule.[13][14] Density functional theory (DFT) calculations can be used to optimize the geometry of 1,4-Dimethyl-1H-benzo[d][1][2][3]triazole and predict its NMR spectra. These predicted data can then be compared with the experimental results to support the proposed structure.

Comparative Analysis of Structural Validation Techniques

The following table provides a comparative overview of the primary techniques used for the structural validation of small molecules.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal XRD Absolute 3D structure, bond lengths, bond angles, stereochemistryUnambiguous structure determinationRequires high-quality single crystals
NMR Spectroscopy Connectivity, chemical environment, stereochemistryProvides detailed information in solutionDoes not provide absolute 3D structure
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternHigh sensitivity, small sample requirementDoes not provide detailed structural information
Computational Modeling Predicted 3D structure, spectroscopic propertiesComplements experimental data, provides insights into energeticsPredictions need experimental validation
Visualization of Comparative Techniques

Comparative_Techniquescluster_infoInformation ProvidedXRDSingle-Crystal XRDStructureAbsolute 3D StructureXRD->StructureDefinitiveNMRNMR SpectroscopyConnectivityConnectivityNMR->ConnectivityDetailedMSMass SpectrometryMWMolecular WeightMS->MWPreciseCompComputationalModelingPredicted_StructurePredicted StructureComp->Predicted_StructureSupportive

Figure 2: A conceptual diagram comparing the primary information obtained from different structural validation techniques.

Conclusion

The unambiguous structural validation of a novel chemical entity like 1,4-Dimethyl-1H-benzo[d][1][2][3]triazole is a critical undertaking that necessitates a multi-faceted analytical approach. While single-crystal X-ray diffraction stands as the ultimate arbiter of three-dimensional structure, its findings are most powerful when corroborated by orthogonal techniques. The convergence of data from NMR spectroscopy, mass spectrometry, and computational modeling provides a self-validating system that instills the highest degree of confidence in the assigned structure. For researchers, scientists, and drug development professionals, a comprehensive understanding and application of these techniques are paramount to ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Springer Nature. X-ray Diffraction Protocols and Methods. [Link]

  • G. Sravya, et al. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. International Journal of Chemical Sciences, 2022.
  • J-GLOBAL. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. [Link]

  • Michael H. Palmer, et al. Reactivity of lndazoles and Benzotriazole towards N-Methylation and Analysis of the lH Nuclear Magnetic Resonance Spectra of lndazoles and Benzotriazoles. RSC Publishing, 1972.
  • Oreate AI Blog.
  • The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. RSC Publishing, 1972.
  • ResearchGate. How do organic compounds single crystal X rays diffraction work? 2016.
  • MDPI. 4-(4-(((1H-Benzo[d][1][2][3]triazol-1-yl)oxy)methyl). [Link]

  • PubChem. 1,4-Dimethyl-1H-1,2,3-triazole. [Link]

  • Preprints.org. 1,4-Disubstituted-1,2,3-triazole Linked Cyclic Ketones Ascytotoxic Agents. 2025.
  • Zhong-Xia Wang & Hua-Li Qin. 1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways. University of Science and Technology of China.
  • National Institutes of Health. Synthesis and Diversification of 1,2,3-Triazole-Fused 1,4-Benzodiazepine Scaffolds. [Link]

  • PubMed. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • SpectraBase. 5-methyl-1H-benzotriazole. [Link]

  • MDPI. Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. [Link]

  • National Institutes of Health. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. [Link]

  • National Institutes of Health. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. [Link]

  • Research Square. Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions.
  • RSC Publishing. Parent 1,4-dihydro-[1][2][3]triazolo[4,5-d][1][2][3]triazole and its derivatives as precursors for the design of promising high energy density materials. [Link]

  • ResearchGate. Computational simulation of the molecular structure of some triazoles as inhibitors for the corrosion of metal surface. 2025.
  • National Institutes of Health. 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. [Link]

  • ResearchGate. (PDF)
  • MDPI. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. [Link]

Safety Operating Guide

1,4-Dimethyl-1H-benzo[d][1,2,3]triazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole

Executive Summary & Chemical Profile

1,4-Dimethyl-1H-benzo[d][1,2,3]triazole (1,4-DMBT) is a specialized bicyclic nitrogen heterocycle. Structurally, it consists of a benzotriazole core substituted with methyl groups at the N-1 position and the C-4 position of the benzene ring.

While standard benzotriazoles are widely used as corrosion inhibitors, the 1,4-dimethyl derivative exhibits increased lipophilicity (higher LogP) due to the double methylation. This drastically alters its environmental fate, making it more persistent in aquatic environments and more capable of bioaccumulation than its non-methylated parent.

Critical Hazard Profile:

  • Aquatic Toxicity: High.[1] Benzotriazoles are "pass-through" contaminants in standard Wastewater Treatment Plants (WWTP). They do not biodegrade easily and must never be poured down the drain.

  • Thermal Stability: High, but releases nitrogen gas (

    
    ) upon decomposition.
    
  • Reactivity: Incompatible with strong oxidizers.

PropertyValue / CharacteristicOperational Implication
CAS No. Isomer Specific (Analog: 29385-43-1 for Tolyltriazole)Treat as Non-Listed Hazardous Waste
Physical State Solid (crystalline) or Viscous LiquidDust control required if solid
Solubility Low in water; High in organic solventsSegregate into organic waste streams
RCRA Status Non-Listed (Not P or U)Classify by characteristic (Toxic/Irritant)

Pre-Disposal Stabilization & Segregation

Before disposal, the chemical must be stabilized to prevent accidental reactivity. 1,4-DMBT functions as a weak base; however, its primary risk in a waste container is unintended oxidation.

The Segregation Logic (Self-Validating System)

To ensure safety, you must verify the contents of your waste container against the "Incompatibility Triad" below. If 1,4-DMBT contacts strong oxidizers, it can undergo rapid exothermic decomposition.

SegregationLogic DMBT 1,4-DMBT Waste Oxidizers Strong Oxidizers (Peroxides, Nitrates, Chromates) DMBT->Oxidizers DO NOT MIX (Exothermic/Explosive) Acids Strong Acids (Conc. H2SO4, HNO3) DMBT->Acids Avoid Mixing (Heat Gen) Solvents Compatible Solvents (MeOH, DCM, Toluene) DMBT->Solvents Safe to Mix Metals Heavy Metals (Cu, Ag - Complexation Risk) DMBT->Metals Forms Precipitates

Figure 1: Chemical segregation logic. 1,4-DMBT must be isolated from oxidizers to prevent energetic reactions.

Step-by-Step Disposal Protocol

This protocol uses a "Stream-Based" approach. Identify the physical state of your waste and follow the corresponding path.

Workflow: Waste Stream Triage

WasteTriage Start 1,4-DMBT Waste Source IsSolid Is it Solid/Pure? Start->IsSolid SolidBin Solid Hazardous Waste Bin (Label: Toxic to Aquatic Life) IsSolid->SolidBin Yes IsLiquid Is it Liquid? IsSolid->IsLiquid No Destruction High-Temp Incineration (Off-Site) SolidBin->Destruction SolventBased Organic Solvent Matrix? IsLiquid->SolventBased Yes OrgWaste Organic Waste Stream (Halogenated or Non-Halogenated) SolventBased->OrgWaste Yes (>50% Organic) AqWaste Aqueous Waste Stream (Do NOT Drain Pour) SolventBased->AqWaste No (Mostly Water) OrgWaste->Destruction AqWaste->Destruction

Figure 2: Waste stream decision matrix. All paths lead to incineration to prevent aquatic contamination.

Detailed Procedures

A. Solid Waste (Pure Compound or Contaminated Solids)

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Mark clearly with "Hazardous Waste - Solid."

  • Constituents: List "1,4-Dimethyl-1H-benzotriazole."

  • Hazard Check: Add the GHS "Environmentally Damaging" (Dead fish/tree) sticker.

  • Disposal: Seal tightly. This waste must be sent for incineration . Do not landfill.[1]

B. Organic Liquid Waste (HPLC Waste, Mother Liquors)

  • Segregation: Determine if the solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).

  • Container: Use standard safety solvent cans (Carboys).

  • Compatibility: 1,4-DMBT is stable in most organic solvents. Ensure no oxidizers (like Hydrogen Peroxide) are present in the waste can.

  • Disposal: Send for fuel blending or incineration.

C. Aqueous Waste (Rinsate, Buffers) CRITICAL WARNING: Benzotriazoles are resistant to biodegradation.

  • Collection: Collect ALL rinsate containing >1 ppm of 1,4-DMBT.

  • Container: Polyethylene carboy labeled "Aqueous Waste - Toxic Organics."

  • pH Adjustment: Ensure pH is between 5 and 9 to prevent precipitation or hydrolysis issues during storage.

  • Disposal: This stream must be treated as hazardous chemical waste, not sanitary sewer waste.

Emergency Contingencies (Spill Response)

In the event of a spill, speed is less important than containment . You must prevent the material from reaching floor drains.

  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If dealing with fine powder, use an N95 or P100 respirator.

  • Dry Spill:

    • Do not sweep vigorously (creates dust).

    • Cover with a wet paper towel or oil-impregnated sweeping compound.

    • Scoop into a disposable container.

  • Wet Spill:

    • Surround with absorbent boom/pillows.

    • Absorb with vermiculite or clay-based absorbent.

    • Do not use bleach (oxidizer) to clean the surface immediately; use a detergent-water solution first.

  • Decontamination: Wash the area with soapy water. Collect the wash water as hazardous waste (Procedure C above).

Regulatory & Scientific Grounding

Why Incineration? Research indicates that benzotriazole derivatives are poorly removed by conventional activated sludge processes. Studies on the degradation of methyl-benzotriazoles show that while Advanced Oxidation Processes (AOP) like Fenton's reagent can degrade them [1], these methods are for industrial treatment facilities, not lab-scale disposal. For laboratory quantities, high-temperature incineration ensures complete mineralization to


, 

, and

.

RCRA Compliance (USA): While 1,4-DMBT is not explicitly P-listed or U-listed under 40 CFR 261.33, the generator is responsible for determining if the waste exhibits hazardous characteristics. Due to its aquatic toxicity (often LC50 < 10 mg/L for fish/daphnia for the class), it should be managed as hazardous waste to comply with the "Cradle-to-Grave" responsibility and prevent environmental liability [2].

References

  • Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole. PubMed. [Link]

  • RCRA Hazardous Waste Generator Compliance. US EPA. [Link]

  • Benzotriazole and Tolyltriazole: Aquatic Toxicity and Environmental Fate. ECHA (European Chemicals Agency). [Link]

Sources

Personal protective equipment for handling 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary & Risk Profile

1,4-Dimethyl-1H-benzo[d][1,2,3]triazole (CAS: 1934480-44-0) is a structural analog of benzotriazole. While specific toxicological data for this exact isomer is limited, structural activity relationship (SAR) protocols mandate that we handle it based on the known hazards of the parent benzotriazole and methyl-benzotriazole (tolyltriazole) class.

Core Hazards (Read-Across Analysis):

  • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).[1][2]

  • Irritation: Causes serious eye irritation (Category 2A) and skin irritation.[3]

  • Environmental: Toxic to aquatic life with long-lasting effects (Aquatic Chronic 2).[2][4]

  • Physical: Fine powders may form combustible dust concentrations in air.

The "Why" Behind the Protocol: Benzotriazoles are nitrogen-rich heterocycles with moderate lipophilicity. This allows them to penetrate the stratum corneum (outer skin layer) and enter systemic circulation. Furthermore, their capacity to complex with metals means they can interfere with biological metalloenzymes if absorbed. Therefore, prevention of dermal absorption is the primary objective of this PPE strategy.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a uniform "lab coat and gloves" rule. Use this matrix to select gear based on the specific task.

Eye & Face Protection[3][4][5][6][7]
  • Standard Operation (Weighing <1g): Safety glasses with side shields (ANSI Z87.1 / EN166).

  • High Risk (Synthesis, Large Quantities, Liquid Handling): Chemical splash goggles.

    • Reasoning: Benzotriazole derivatives are severe eye irritants.[1][2][3][5][6][7] Crystalline dust can bypass side shields; goggles provide a sealed environment.

Hand Protection (The Critical Barrier)

Glove selection depends on the solvent used, not just the solid chemical. Benzotriazoles are often dissolved in DMSO, Methanol, or Acetonitrile.

Solvent ContextRecommended Glove MaterialMin. ThicknessEst. Breakthrough
Solid Handling Nitrile (Disposable)0.11 mm (4 mil)> 480 min (Solid)
Aqueous Solution Nitrile (Standard)0.11 mm (4 mil)> 480 min
Methanol/Ethanol Nitrile (Double Gloved)0.20 mm (8 mil)~30-60 min
Acetone/Acetonitrile Silver Shield / Laminate Multi-layer> 240 min
DMSO Butyl Rubber or Laminate0.30 mm> 480 min

Self-Validating System: Before donning, inflate the glove with air and hold near your cheek to detect pinhole leaks. This "pneumatic test" is mandatory for handling hazardous sensitizers.

Respiratory Protection[10]
  • Primary Control: All open handling must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm.

  • Secondary Control (If Hood Unavailable): Half-face respirator with P100 (HEPA) cartridges for particulates, or OV/AG (Organic Vapor/Acid Gas) cartridges if in solution.

Part 3: Decision Logic & Visualization

PPE Selection Workflow

This logic gate ensures you never under-protect based on the state of matter.

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Quant Quantity > 100mg? Solid->Quant Solvent Solvent Type? Liquid->Solvent Level1 Standard PPE: Safety Glasses + Nitrile (4mil) Fume Hood Recommended Quant->Level1 No Level2 Enhanced PPE: Goggles + Double Nitrile Fume Hood MANDATORY Quant->Level2 Yes (Dust Risk) Solvent->Level1 Aqueous Level3 Solvent Specific: Laminate Gloves (Silver Shield) + Splash Goggles Solvent->Level3 Organic (DMSO/Acetonitrile)

Figure 1: Decision tree for selecting appropriate PPE based on physical state and solvent carrier.

Part 4: Operational Protocols

Weighing & Transfer (Solid State)

Risk: Static electricity can cause benzotriazole powders to "jump," creating aerosolized dust.

  • Engineering Control: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Static Mitigation: Use an ionizing anti-static gun on the weighing boat and spatula before contact.

  • Technique: Do not dump powder. Use a "tap-and-rotate" motion with the spatula to control flow.

  • Cleanup: Immediately wipe the balance area with a damp Kimwipe (water/surfactant) to capture invisible dust. Do not use compressed air.

Solubilization

Risk: Exothermic heat or splashing during dissolution.

  • Vessel Selection: Use a borosilicate glass vial with a PTFE-lined screw cap. Avoid polystyrene (incompatible with many organic solvents).

  • Addition Order: Add solvent to the vial first (50% volume), then add the solid 1,4-dimethylbenzotriazole, then top up solvent. This prevents a "dust plug" from forming at the bottom.

  • Vortexing: Cap tightly. Vortex inside the hood. Do not sonicate in an open bath without a cover (aerosol risk).

Part 5: Emergency Response & Disposal[6]

Spill Response Logic

Spill_Response Assess 1. Assess Volume & Hazard Isolate 2. Evacuate & Isolate (10m Radius) Assess->Isolate High Hazard PPE_Up 3. Don Full PPE (Goggles, Double Gloves, Lab Coat) Assess->PPE_Up Minor Spill Isolate->PPE_Up Contain 4. Containment (Absorbent Pads/Vermiculite) PPE_Up->Contain Clean 5. Decontaminate (Soap & Water Wash) Contain->Clean Report 6. Report to EHS Clean->Report

Figure 2: Sequential workflow for managing laboratory spills of benzotriazole derivatives.

Waste Disposal

Critical Environmental Directive: Benzotriazoles are persistent in the environment and toxic to aquatic organisms.

  • Solid Waste: Collect in a dedicated solid hazardous waste container labeled "Toxic Solids - Benzotriazole Derivative."

  • Liquid Waste:

    • Organic Solutions: Dispose in "Halogenated" or "Non-Halogenated" solvent waste streams depending on the solvent.

    • Aqueous Solutions:NEVER pour down the sink. Collect as "Aqueous Toxic Waste."

  • Container Rinsing: Triple rinse empty vials with the solvent used. Add rinsate to the liquid waste container. Deface the label before discarding the glass.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 1H-Benzotriazole.[1][2][8][6] Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.). Compound Summary: 1,4-Dimethyl-1H-1,2,3-triazole (CID 15257142).[9] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

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